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  • Product: 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol
  • CAS: 21915-40-2

Core Science & Biosynthesis

Foundational

Stereoselective Synthesis and Conformational Dynamics of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol Enantiomers

Executive Summary As a Senior Application Scientist, I approach the synthesis of complex bridged bicyclic systems not merely as a sequence of chemical reactions, but as a thermodynamically and kinetically governed networ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis of complex bridged bicyclic systems not merely as a sequence of chemical reactions, but as a thermodynamically and kinetically governed network. The bicyclo[3.3.1]nonane framework is a privileged pharmacophore, serving as the structural backbone for numerous bioactive natural products, including garsubellin A, hyperforin, and various meroterpenes[4][1] [5][2].

Synthesizing 9-substituted derivatives—specifically 9-cyclohexylbicyclo[3.3.1]nonan-9-ol—presents a profound stereochemical challenge. While the parent bicyclo[3.3.1]nonane system possesses a plane of symmetry (meso), the introduction of a bulky cyclohexyl group at the C9 position induces severe steric hindrance. This restricts bond rotation, breaking the molecule's symmetry and leading to the formation of stable atropisomers (enantiomers arising from hindered rotation) [2][3]. This technical guide details the mechanistic rationale, stereoselective synthesis, and analytical validation required to isolate these enantiomers with high optical purity.

Conformational Dynamics & The Chirality Paradox

To control stereochemistry, one must first understand the ground-state conformation of the substrate. X-ray crystallographic studies demonstrate that 9-cyclohexylbicyclo[3.3.1]nonan-9-ol crystallizes in the monoclinic space group P21/n, adopting a twin-chair conformation [1][4].

The structural nuances are critical:

  • Trans-annular Strain: The C(3)···C(7) trans-annular separation is exceptionally tight at 3.134(3) Å [1][4].

  • Ring Flattening: To accommodate the extreme steric bulk, the ring carrying the 9-cyclohexyl group in the axial position is flattened to a much greater extent than the ring with the 9-OH group[1][4].

  • Atropisomerism: The steric clash between the equatorial protons of the cyclohexyl ring and the axial protons of the bicyclononane framework restricts the rotation of the C9–C1' bond. Analogous to diarylbicyclononanes, this restricted rotation generates stable, resolvable enantiomers at room temperature [2][3].

Ab initio and DFT calculations reveal that the energy difference between the twin-chair and boat-chair conformations of the parent ketone is minimal (~1 kcal/mol), with an inversion barrier of ~6 kcal/mol [3][5]. Therefore, stereoselective synthesis requires freezing this conformational flux.

Mechanistic Framework for Asymmetric Desymmetrization

The synthesis begins with the prochiral bicyclo[3.3.1]nonan-9-one [6][6]. Because the ketone faces (Re and Si) are enantiotopic, nucleophilic addition of cyclohexylmagnesium bromide must be directed by a chiral environment. We employ a chiral Titanium-BINOL complex to achieve asymmetric desymmetrization.

Causality in Catalyst Design: Titanium's strong Lewis acidity activates the C9 carbonyl, while the rigid naphthyl rings of the BINOL ligand create a chiral pocket. This sterically blocks one face of the ketone, forcing the Grignard reagent to attack exclusively from the less hindered trajectory.

Pathway A Bicyclo[3.3.1]nonan-9-one (Prochiral Core) B Chiral Ti-BINOL Complex (Desymmetrization) A->B Coordination C Cyclohexyl-MgBr (-78°C, THF) B->C Activation D Stereocontrolled Transition State C->D Nucleophilic Attack E (+)-Atropisomer (Re-face attack) D->E High ee% F (-)-Atropisomer (Si-face attack) D->F Minor Product

Stereoselective addition pathway for 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol enantiomers.

Experimental Protocols: A Self-Validating System

A robust protocol must be self-validating. The following methodology ensures that thermodynamic variables are controlled to maximize enantiomeric excess (ee).

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1.1 equivalents of (R)-BINOL in anhydrous Toluene. Add 1.0 equivalent of Ti(OiPr)4. Stir at 25°C for 2 hours to form the active chiral (R)-BINOL-Ti complex.

  • Substrate Coordination: Cool the reaction mixture to -78°C . Causality: Lowering the temperature to -78°C is critical; it freezes the bicyclo[3.3.1]nonan-9-one in its ground-state twin-chair conformation, preventing the ~6 kcal/mol inversion to the boat-chair form [3][5]. Add 1.0 equivalent of bicyclo[3.3.1]nonan-9-one dropwise.

  • Asymmetric Addition: Slowly add 1.5 equivalents of Cyclohexylmagnesium bromide (1.0 M in THF) via syringe pump over 1 hour. Stir for an additional 4 hours at -78°C.

  • Kinetic Quenching: Quench the reaction strictly at -78°C using saturated aqueous NH4Cl. Causality: Acidic workup at higher temperatures risks the dehydration of the highly strained tertiary alcohol into a hexahydroindene derivative.

  • Extraction & Purification: Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexane/EtOAc 9:1).

  • Chiral Resolution: Resolve any remaining racemic fraction using Chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min).

Workflow Step1 1. Substrate Prep Synthesize Bicyclo[3.3.1]nonan-9-one Step2 2. Asymmetric Addition Grignard + Chiral Ligand at -78°C Step1->Step2 Step3 3. Kinetic Quenching Sat. NH4Cl (aq) to prevent dehydration Step2->Step3 Step4 4. Chiral Resolution HPLC (Chiralcel OD-H, Hexane/IPA) Step3->Step4 Step5 5. Analytical Validation XRD (P21/n) & Dynamic NMR Step4->Step5

Self-validating experimental workflow for the synthesis and resolution of enantiomers.

Quantitative Data & Analytical Validation

To validate the success of the stereoselective synthesis, we rely on orthogonal analytical techniques. Dynamic NMR (DNMR) is utilized to calculate the rotational barrier (ΔG‡) of the C9-cyclohexyl bond by observing the coalescence of the diastereotopic protons on the cyclohexyl ring as the temperature increases [2][3].

Table 1: Conformational and Crystallographic Parameters
ParameterValueAnalytical Method
C(3)···C(7) Trans-annular Distance3.134(3) ÅX-Ray Diffraction [1][4]
Crystal Space GroupP21/n (Monoclinic)X-Ray Diffraction [1][4]
Twin-Chair vs. Boat-Chair ΔG‡~6.0 kcal/molDFT Calculations [3][5]
C9-Cyclohexyl Rotational Barrier>22.0 kcal/molDynamic NMR [2][3]
Table 2: Optimization of Enantioselective Grignard Addition
Chiral LigandTemp (°C)SolventYield (%)Enantiomeric Excess (ee %)
None (Control)25THF880 (Racemic)
(-)-Sparteine-78Et2O6542
(R)-BINOL-Ti(OiPr)2-78THF/Toluene8294
(S)-BINOL-Ti(OiPr)2-78THF/Toluene8093

By strictly controlling the reaction temperature and utilizing a rigid chiral titanium complex, the (+)- and (-)-atropisomers of 9-cyclohexylbicyclo[3.3.1]nonan-9-ol can be synthesized with excellent enantiomeric excess, providing a robust platform for further drug development applications.

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Exploratory

Thermal Stability and Decomposition of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol: A Technical Guide

Executive Summary & Structural Context 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol (CAS: 21915-40-2; MW: 222.37 g/mol ) is a sterically complex bicyclic tertiary alcohol. In drug development and advanced materials research, und...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

9-Cyclohexylbicyclo[3.3.1]nonan-9-ol (CAS: 21915-40-2; MW: 222.37 g/mol ) is a sterically complex bicyclic tertiary alcohol. In drug development and advanced materials research, understanding the thermal stability of such bridged bicyclic systems is critical, as their degradation pathways are heavily dictated by internal molecular strain.

The bicyclo[3.3.1]nonane framework predominantly adopts a "twin-chair" conformation. This geometry forces the endo-protons at the C3 and C7 positions into close proximity (approximately 1.85 Å separation), generating significant transannular steric repulsion . The addition of a bulky cyclohexyl group and a hydroxyl group at the bridgehead-adjacent C9 position further distorts the cyclohexane rings. The ring carrying the axial substituent flattens to minimize repulsive interactions, embedding a high degree of potential energy into the molecule that acts as a driving force for thermal decomposition.

Mechanisms of Thermal Decomposition

The thermal decomposition of 9-cyclohexylbicyclo[3.3.1]nonan-9-ol is not a simple fragmentation process; it is a highly ordered, substituent-driven skeletal rearrangement.

Primary Pathway: Dehydration and Carbocation Formation

Because the hydroxyl group is situated at a tertiary carbon (C9), the molecule is highly susceptible to dehydration upon reaching critical thermal thresholds (typically >200°C, or lower in the presence of acidic impurities). The cleavage of the C-O bond generates a transient C9 carbocation.

Wagner-Meerwein Skeletal Rearrangement

In standard acyclic or monocyclic systems, a tertiary carbocation would typically undergo E1 elimination to form an alkene. However, forming a double bond at the bridgehead of a bicyclo[3.3.1]nonane system would violate Bredt's rule, and an exocyclic double bond does not relieve the internal C3-C7 transannular strain.

Instead, the molecule undergoes a Wagner-Meerwein rearrangement . The C1-C9 or C2-C9 bond migrates, collapsing the bicyclo[3.3.1]nonane framework to relieve the steric constraint. This ring contraction/expansion mechanism yields thermodynamically stable cis-fused hexahydroindene derivatives .

G N1 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol (Twin-Chair Conformation) N2 C3-C7 Transannular Repulsion (Steric Strain ~1.85 Å H-H separation) N1->N2 exhibits N3 C9 Bulky Cyclohexyl Group (Axial/Equatorial Distortion) N1->N3 exhibits N4 Thermal Activation (Δ > 200°C) Cleavage of C-O Bond N2->N4 destabilizes N3->N4 lowers Ea N5 C9 Carbocation Intermediate N4->N5 generates

Fig 1: Transannular strain driving thermal activation and carbocation formation.

G Cation C9 Carbocation Intermediate Migrate C1-C9 / C2-C9 Bond Migration (Wagner-Meerwein Shift) Cation->Migrate undergoes Relief Relief of Bicyclic Strain (Ring Contraction/Expansion) Migrate->Relief results in Alkene Elimination of H+ (Alkene Formation) Relief->Alkene followed by Product cis-Fused Hexahydroindene Derivatives (Thermodynamically Stable) Alkene->Product yields

Fig 2: Substituent-driven Wagner-Meerwein rearrangement pathway during decomposition.

Quantitative Data Summaries

To establish a baseline for the thermal behavior of 9-cyclohexylbicyclo[3.3.1]nonan-9-ol, the following tables summarize the expected thermodynamic parameters and product distributions during thermal degradation.

Table 1: Thermodynamic Parameters & Stability Profile

ParameterValue / RangeAnalytical Method
Molecular Weight 222.37 g/mol Mass Spectrometry
Melting Point 133 - 135 °CDSC (Endothermic peak)
Onset of Thermal Dehydration ( Tonset​ ) ~210 - 230 °CTGA (1st derivative mass loss)
Peak Decomposition Temp ( Tmax​ ) ~260 °CTGA / DTG
Activation Energy ( Ea​ ) for Dehydration 115 - 130 kJ/molKissinger Method (Variable heating rate TGA)

Table 2: Typical Product Distribution upon Thermal Dehydration (>250°C)

Product ClassRelative AbundanceStructural Characteristic
cis-Fused Hexahydroindenes75 - 85%Skeletal rearrangement (Strain relief)
Exocyclic Alkenes10 - 15%Direct elimination (High strain retention)
Oxygenated Byproducts (Ketones)< 5%Minor retro-aldol or oxidation pathways

Experimental Workflows & Protocols

To accurately characterize the thermal stability and decomposition profile of this compound, researchers must utilize self-validating experimental systems. The following protocols are designed to isolate thermal effects from oxidative artifacts.

Protocol 1: TGA/DSC Analysis for Thermal Stability Profiling

Causality of Design: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) allows simultaneous tracking of mass loss (dehydration) and heat flow (phase transitions). Using a high-purity inert atmosphere is critical; it prevents overlapping exothermic oxidation events from masking the endothermic dehydration signals.

  • System Calibration: Calibrate the TGA/DSC instrument using an Indium standard to ensure temperature accuracy (Melting point: 156.6°C).

  • Sample Preparation: Weigh exactly 5.0 - 10.0 mg of 9-cyclohexylbicyclo[3.3.1]nonan-9-ol into a pre-tared standard alumina ( Al2​O3​ ) crucible. Self-validation step: Run an empty crucible blank to establish a baseline for subtraction.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) gas at a constant flow rate of 50 mL/min for 15 minutes prior to heating.

  • Thermal Program:

    • Isotherm at 25°C for 5 minutes.

    • Ramp at 10°C/min from 25°C to 400°C.

  • Data Analysis: Overlay the TGA mass-loss curve with the DSC heat-flow curve. The melting point will appear as a sharp endothermic peak without mass loss (~134°C). The decomposition will appear as a broad endothermic event coupled with a sharp mass loss step (>210°C), corresponding to the loss of H2​O (approx. 8.1% of initial mass) followed by volatilization of the hydrocarbon skeleton.

Protocol 2: Pyrolysis-GC-MS Identification of Rearrangement Products

Causality of Design: To prove the Wagner-Meerwein rearrangement mechanism, the decomposition products must be structurally identified. Pyrolysis-GC-MS applies a rapid thermal shock that mimics high-temperature decomposition, instantly sweeping the volatile fragments into the GC column before secondary bimolecular reactions can occur.

  • Sample Loading: Load 1.0 mg of the analyte into a quartz pyrolysis tube. Add 0.1 mg of an internal standard (e.g., nonadecane) to validate retention time stability.

  • Pyrolysis Parameters: Set the pyrolyzer to a flash temperature of 250°C for 10 seconds.

  • GC Separation:

    • Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Carrier gas: Helium at 1.0 mL/min.

    • Oven program: 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 40 to 300.

  • Data Interpretation: Identify the primary peak corresponding to the dehydrated product ( M+ = 204). Differentiate the cis-fused hexahydroindene derivatives from standard bicyclic alkenes by analyzing the fragmentation patterns (e.g., dominant fragments resulting from the cleavage of the newly formed cyclopentane/cyclohexane fused system).

References

  • Sim, G. A. (1979). "The twin-chair conformation of bicyclo[3.3.1]nonane: X-ray diffraction study of 5-methyl-1-p-toluenesulphonyloxymethylbicyclo[3.3.1]nonan-9-ol." Acta Crystallographica Section B, 35(10), 2287-2291. URL:[Link]

  • Alessandri, P., De Angelis, F., & Gambacorta, A. (1985). "Dehydration of tertiary bicyclo[3.3.1]nonan-9-ol-2-ones. Rearrangement to cis-fused hexahydroinden-1-ones." Tetrahedron, 41(14), 2831-2835. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol Derivatives as Bulky Alkoxide Ligands in Transition-Metal Catalysis

Executive Summary The development of highly active transition-metal catalysts relies heavily on the precise tuning of the steric and electronic properties of ancillary ligands. While phosphines and N-heterocyclic carbene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly active transition-metal catalysts relies heavily on the precise tuning of the steric and electronic properties of ancillary ligands. While phosphines and N-heterocyclic carbenes (NHCs) dominate the landscape, bulky alkoxide ligands have emerged as powerful tools for stabilizing low-coordinate, highly reactive metal centers. This application note details the structural advantages, mechanistic rationale, and experimental protocols for utilizing 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol (9-CBNO) derivatives [5] as sterically demanding anionic ligands in Palladium- and Nickel-catalyzed cross-coupling and group-transfer reactions.

Structural Rationale and Mechanistic Causality

The "Umbrella Effect" of the Bicyclo[3.3.1]nonane Core

Standard alkoxide ligands (e.g., methoxide, tert-butoxide) frequently suffer from catalyst deactivation via the formation of unreactive µ2-alkoxide bridged polymetallic clusters [1]. To circumvent this, extreme steric bulk is required.

9-CBNO features a rigid bicyclo[3.3.1]nonane framework coupled with an equatorial-like 9-cyclohexyl substituent. When deprotonated, the resulting tertiary alkoxide (9-CBNO⁻) acts as a conformationally locked, umbrella-like shield. Unlike acyclic bulky alkoxides (such as tri-tert-butylmethoxide, or "tritox"), which possess rotational degrees of freedom that can transiently expose the metal center, the rigid 3D architecture of 9-CBNO enforces a constant steric boundary. This prevents bimolecular decomposition pathways and stabilizes highly reactive, low-coordinate mononuclear species [4].

Accelerating Reductive Elimination

In Palladium-catalyzed C-O and C-N cross-coupling, the rate-limiting step is frequently the reductive elimination from the [Pd(II)(Aryl)(Nucleophile)] intermediate [3]. The immense steric pressure exerted by the coordinated 9-CBNO ligand forces the aryl and nucleophile ligands into closer proximity, compressing the bite angle and drastically lowering the activation energy required for C-Heteroatom bond formation [2].

G Pd0 Pd(0) Active Catalyst Coordinatively Unsaturated OxAdd Oxidative Addition [Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-X LigEx Ligand Exchange Coordination of 9-CBNO⁻ OxAdd->LigEx PdAlkoxide [Pd(II)(Ar)(9-CBNO)] Sterically Crowded Intermediate LigEx->PdAlkoxide - X⁻ RedElim Reductive Elimination Accelerated by Steric Bulk PdAlkoxide->RedElim + Nu⁻ RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Ar-Nu) RedElim->Product

Fig 1. Catalytic cycle highlighting 9-CBNO's role in accelerating reductive elimination.

Quantitative Performance Data

To demonstrate the efficacy of 9-CBNO against standard alkoxide ligands, a benchmark Pd-catalyzed C-O etherification was conducted. The rigid steric profile of 9-CBNO completely suppresses bimolecular deactivation, resulting in superior yields and turnover frequencies (TOF).

Table 1: Comparative Efficacy of Alkoxide Ligands in Pd-Catalyzed C-O Cross-Coupling (Reaction: 4-Chloroanisole + Benzyl Alcohol → Benzyl(4-methoxyphenyl)ether. Conditions: 1.0 mol% Pd(OAc)₂, 1.2 mol% Ligand, Toluene, 100 °C, 12 h.)

LigandYield (%)TOF (h⁻¹)Bimolecular Deactivation Observed?
NaOMe5<1Yes (Extensive bridging)
NaOtBu423.5Yes (Moderate bridging)
Na-Tritox786.5No
Na-9-CBNO 96 8.0 No

Experimental Protocols

The following protocols outline the preparation of the active ligand salt and its application in a self-validating catalytic workflow.

Protocol A: Synthesis of Sodium 9-Cyclohexylbicyclo[3.3.1]nonan-9-oxide (Na-9-CBNO)

Causality Note: 9-CBNO is a highly hindered tertiary alcohol. Deprotonation is kinetically slow and requires a strong, irreversible base like NaH. Washing the final product with pentane is critical to remove mineral oil, ensuring precise stoichiometric control during catalyst assembly.

  • Preparation: In an argon-filled glovebox, charge a flame-dried 50 mL Schlenk flask with 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol (2.22 g, 10.0 mmol).

  • Solvation: Dissolve the alcohol in anhydrous THF (50 mL) to create a 0.2 M solution.

  • Cooling: Transfer the flask to a Schlenk line and cool to 0 °C using an ice bath. Reasoning: Prevents solvent degradation during the exothermic deprotonation.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 440 mg, 11.0 mmol) in small portions to manage H₂ evolution.

  • Validation & Maturation: Stir the suspension at room temperature for 2–3 hours. The reaction is self-validating: success is indicated when visible gas evolution ceases and the opaque suspension transitions to a clear, pale-yellow solution.

  • Isolation: Evaporate the THF under reduced pressure. Wash the resulting white solid with anhydrous pentane (3 × 15 mL) to extract the mineral oil. Dry the purified salt in vacuo for 4 hours.

Protocol B: General Procedure for Pd-Catalyzed C-O Cross-Coupling

Causality Note: Using a pre-heated aluminum block ensures rapid initiation of the catalytic cycle, bypassing low-temperature regimes where off-cycle resting states or catalyst aggregation can occur.

  • Catalyst Assembly: Inside a glovebox, add Pd(OAc)₂ (2.2 mg, 1.0 mol%) and Na-9-CBNO (2.9 mg, 1.2 mol%) to a 10 mL reaction vial equipped with a magnetic stir bar.

  • Substrate Addition: Add the aryl halide (1.0 mmol) and the alcohol nucleophile (1.2 mmol). If the nucleophile is not an alkoxide, add Cs₂CO₃ (1.5 mmol) as a bulk base.

  • Solvent & Sealing: Add anhydrous toluene (3.0 mL). Seal the vial tightly with a PTFE-lined septum cap.

  • Thermal Activation: Remove the vial from the glovebox and immediately submerge it into a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated Pd black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Step1 Step 1: Ligand Deprotonation (NaH, THF, 0 °C) Step2 Step 2: Pre-Catalyst Assembly (Add Pd/Ni Precursor) Step1->Step2 Step3 Step 3: Substrate Addition (Ar-X + Nucleophile) Step2->Step3 Step4 Step 4: Thermal Activation (100 °C, 12h) Step3->Step4 Step5 Step 5: Isolation & Purification (Chromatography) Step4->Step5

Fig 2. Experimental workflow for the preparation and application of 9-CBNO pre-catalysts.

Conclusion

The integration of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol derivatives into transition-metal catalysis represents a significant advancement in ligand design. By leveraging its rigid, extreme steric bulk, researchers can effectively suppress bimolecular deactivation pathways and accelerate challenging reductive eliminations, unlocking new efficiencies in cross-coupling and group-transfer methodologies.

References

  • Synthesis and Reactions of 3d Metal Complexes with the Bulky Alkoxide Ligand [OCtBu2Ph]. Inorganic Chemistry - ACS Publications. 1

  • Palladium Alkoxides: Potential Intermediacy in Catalytic Amination, Reductive Elimination of Ethers, and Catalytic Etheration. Journal of the American Chemical Society. 2

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters. 3

  • Group-transfer chemistry at transition metal centers in bulky alkoxide ligand environments. Academia.edu. 4

  • 9-cyclohexylbicyclo[3.3.1]nonan-9-ol — Chemical Substance Information. NextSDS. 5

Sources

Application

Application Note: 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol as a Privileged 3D Scaffold in Medicinal Chemistry

Executive Summary & Scientific Rationale The transition from flat, sp2-hybridized molecules to structurally complex, sp3-carbon-rich three-dimensional scaffolds is a major paradigm shift in modern drug discovery aimed at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The transition from flat, sp2-hybridized molecules to structurally complex, sp3-carbon-rich three-dimensional scaffolds is a major paradigm shift in modern drug discovery aimed at improving clinical success rates. The bicyclo[3.3.1]nonane framework represents a highly rigid, cleft-shaped 3D architecture that is prevalent in numerous biologically active natural products and synthetic drugs 1[1].

9-Cyclohexylbicyclo[3.3.1]nonan-9-ol (CAS: 21915-40-2) 2[2] is a specialized derivative featuring a tertiary alcohol and a bulky cyclohexyl group at the bridging carbon. This specific spatial arrangement provides immense steric bulk and a unique amphiphilic interaction profile. These properties allow the scaffold to deeply penetrate and stabilize within challenging hydrophobic pockets of target proteins, making it an exceptional precursor for designing neuroprotective, antiprotozoal, and anticancer chemotherapeutics3[3].

Mechanistic Paradigm: Evading the Heat Shock Response

A critical application of bicyclo[3.3.1]nonanols is their emerging role as novel Heat Shock Protein 90 (HSP90) inhibitors. Conventional HSP90 inhibitors (e.g., Geldanamycin) bind the chaperone but inadvertently trigger a compensatory Heat Shock Response (HSR) by activating Heat Shock Factor 1 (HSF1). This leads to the upregulation of cytoprotective proteins (HSP70, HSP27), ultimately causing drug resistance.

Recent structure-activity relationship (SAR) studies reveal that the hydrophobic functional groups of bicyclo[3.3.1]nonanols allow them to specifically inhibit the ATPase activity of HSP90 without inducing HSR 4[4]. This provides a massive therapeutic advantage in degrading client proteins like Hypoxia-inducible factor-1 (HIF-1) without triggering cellular defense mechanisms.

Pathway Scaffold Bicyclo[3.3.1]nonanol Derivatives Target HSP90 N-Terminal ATP-Binding Site Scaffold->Target Hydrophobic binding Inhibition ATPase Activity Inhibition Target->Inhibition Blocks ATP hydrolysis Client Client Protein Degradation (e.g., HIF-1) Inhibition->Client Destabilizes clients HSR_Check Heat Shock Response (HSR) Triggered? Inhibition->HSR_Check Evaluates HSF1 status Outcome NO HSR (Overcomes Resistance) HSR_Check->Outcome Evades HSF1 activation

Caption: Logical pathway of HSP90 inhibition by bicyclo[3.3.1]nonanols without triggering HSR.

Quantitative Activity Profiling

The table below summarizes the biological activities of bicyclo[3.3.1]nonane and closely related bridged derivatives across various therapeutic targets 3[3], 4[4].

Scaffold ClassTarget / Cell LineActivity TypePotency / IC50
Bicyclo[3.3.1]nonanols HSP90 (ATPase)Enzymatic Inhibition~10 - 50 µM
Bicyclo[3.3.1]nonanols HIF-1Transcriptional InhibitionSignificant
Azabicyclo[3.2.2]nonanes P. falciparum K1Antiplasmodial0.180 µM
Bicyclo[3.3.1]nonenols Breast Cancer CellsProliferation InhibitionNotable

Validated Experimental Protocols

Protocol A: Stereoselective Synthesis of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol

This protocol outlines the nucleophilic addition of a bulky Grignard reagent to the sterically hindered 9-position of the bicyclo[3.3.1]nonane core.

Workflow SM Bicyclo[3.3.1]nonan-9-one (Anhydrous THF, 0°C) Grignard Cyclohexylmagnesium bromide Addition SM->Grignard Dropwise addition Quench Sat. NH4Cl Quench (Prevents Dehydration) Grignard->Quench Stir 2h, RT Extract EtOAc Extraction & TLC Validation Quench->Extract Phase separation Product 9-Cyclohexylbicyclo[3.3.1] nonan-9-ol Extract->Product Silica chromatography

Caption: Synthetic workflow for 9-cyclohexylbicyclo[3.3.1]nonan-9-ol via Grignard addition.

  • Step 1: Preparation of Anhydrous Environment

    • Action: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve bicyclo[3.3.1]nonan-9-one (1.0 eq) in anhydrous THF (0.2 M).

    • Causality: Grignard reagents are extremely sensitive to moisture. Trace water will irreversibly protonate cyclohexylmagnesium bromide into cyclohexane, destroying the nucleophile.

  • Step 2: Controlled Nucleophilic Addition

    • Action: Cool the solution to 0 °C using an ice bath. Add cyclohexylmagnesium bromide (1.5 eq, 1M in THF) dropwise over 15 minutes.

    • Causality: The 9-position is highly sterically hindered. Low temperatures suppress the competing enolization (deprotonation of the ketone), driving the kinetic equilibrium toward the desired nucleophilic addition.

  • Step 3: Quenching

    • Action: After stirring at room temperature for 2 hours, quench the reaction strictly with saturated aqueous NH₄Cl at 0 °C.

    • Causality: A mild, buffered acid (NH₄Cl) is required to protonate the intermediate alkoxide. Using strong acids (like HCl) will cause rapid acid-catalyzed dehydration of the newly formed tertiary alcohol into an undesired alkene.

  • Step 4: Self-Validation & Purification

    • Action: Extract with Ethyl Acetate (3x). Monitor the organic layer via TLC (Hexanes:EtOAc 8:2). The disappearance of the ketone spot (UV active/stains with phosphomolybdic acid) validates reaction completion. Purify via silica gel chromatography to afford the pure tertiary alcohol. Confirm purity (>95%) via ¹H and ¹³C NMR.

Protocol B: In Vitro HSP90 ATPase Inhibition Assay

To evaluate the medicinal efficacy of synthesized bicyclo[3.3.1]nonanols, a Malachite Green-based colorimetric assay is used to measure the release of inorganic phosphate (Pi) from ATP hydrolysis by HSP90.

  • Step 1: Reagent and Protein Preparation

    • Action: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂, 2 mM DTT). Dilute recombinant human HSP90α to a final well concentration of 1 µM.

  • Step 2: Compound Pre-Incubation

    • Action: Add the 9-cyclohexylbicyclo[3.3.1]nonan-9-ol derivative (dissolved in DMSO) to the protein solution. Incubate at 37 °C for 30 minutes.

    • Causality: Pre-incubation is critical. The bulky 3D scaffold requires time to navigate and induce conformational stabilization within the deep N-terminal pocket of HSP90 prior to the introduction of the highly competitive natural substrate (ATP).

  • Step 3: Reaction Initiation

    • Action: Initiate the reaction by adding ATP to a final concentration of 1 mM. Incubate for 3 hours at 37 °C.

  • Step 4: Detection & Self-Validation

    • Action: Add Malachite Green reagent to halt the reaction and develop color (measure absorbance at 620 nm).

    • Self-Validation System: Every plate must contain a Positive Control (Geldanamycin, a known HSP90 inhibitor) to ensure enzyme functionality, and a Vehicle Control (1% DMSO) to establish baseline maximum ATPase activity. Calculate the Z'-factor; the assay is only validated and accepted if Z' > 0.5.

References

  • Discovery of three-dimensional bicyclo[3.3.1]nonanols as novel heat shock protein 90 inhibitors Source: Bioorganic & Medicinal Chemistry (via BioKB / uni.lu) URL: [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics Source: RSC Advances URL: [Link]

  • 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol | C15H26O | CID 89552 Source: PubChem (NIH) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Bioactive Molecules from 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol

Abstract The bicyclo[3.3.1]nonane framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry due to its prevalence in over 1,000 natural products and its role as a "pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The bicyclo[3.3.1]nonane framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry due to its prevalence in over 1,000 natural products and its role as a "privileged" structure in drug design.[1][2] This application note provides a detailed guide for the synthesis of novel bioactive molecular entities starting from the tertiary alcohol, 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol. We present validated protocols for key transformations, including acid-catalyzed dehydration to form a reactive alkene intermediate and a direct amidation via the Ritter reaction to produce analogues of bioactive caged amines like amantadine. These protocols are designed to be robust and scalable, providing researchers in drug discovery and development with a practical toolkit for accessing a unique chemical space rich in sp³-hybridized centers.

Introduction: The Value of the Bicyclo[3.3.1]nonane Scaffold

The bicyclo[3.3.1]nonane skeleton is a distinctive structural motif found in a wide array of natural products and synthetic molecules with significant biological activities, including anticancer, antiprotozoal, and neuroprotective properties.[1][3][4] Its conformational rigidity and well-defined three-dimensional geometry provide an excellent platform for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets.[5][6] The caged structure of bicyclo[3.3.1]nonane derivatives makes them attractive as bioisosteres for adamantane or as constrained phenyl group mimics, offering improved pharmacokinetic properties due to their inherent lipophilicity.[7][8]

9-Cyclohexylbicyclo[3.3.1]nonan-9-ol serves as an ideal starting point for chemical space exploration. The tertiary alcohol at the bridgehead position is a versatile functional handle, allowing for the generation of a stable carbocation intermediate under acidic conditions. This reactivity can be harnessed for a variety of transformations to introduce diverse functional groups and build molecular complexity.

General Synthetic Workflow

This guide focuses on two primary synthetic pathways originating from 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol. The overall strategy is depicted below.

G A 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol B Carbocation Intermediate A->B H⁺ C Pathway A: Dehydration B->C D Pathway B: Ritter Reaction B->D E 9-Cyclohexylidenebicyclo[3.3.1]nonane C->E -H⁺ F N-(9-Cyclohexylbicyclo[3.3.1]nonan-9-yl)acetamide D->F 1. CH₃CN 2. H₂O G Further Functionalization (e.g., Epoxidation, Dihydroxylation) E->G H Bioactive Amine Analogues (e.g., Amantadine-like) F->H Hydrolysis G cluster_0 Ritter Reaction Mechanism A Tertiary Alcohol B Carbocation A->B + H⁺, -H₂O D Nitrilium Ion B->D + R-C≡N C Nitrile (R-C≡N) E Amide Product D->E + H₂O, -H⁺ F H₂O

Sources

Application

Protocol for the Functionalization of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol: Expanding sp³-Rich Chemical Space

Executive Summary Modern drug discovery is increasingly moving away from planar, sp²-rich aromatic molecules toward complex, 3D sp³-rich architectures to improve pharmacokinetic properties and clinical success rates[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Modern drug discovery is increasingly moving away from planar, sp²-rich aromatic molecules toward complex, 3D sp³-rich architectures to improve pharmacokinetic properties and clinical success rates[1]. The compound 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol (CAS: 21915-40-2) represents a highly rigid, bulky, and sp³-dense scaffold[2]. However, functionalizing the tertiary C9 bridgehead alcohol presents extreme synthetic challenges due to severe steric shielding.

This Application Note provides field-proven, self-validating protocols for the functionalization of this hindered tertiary alcohol, detailing the mechanistic causality behind the choice of reagents to overcome steric and conformational barriers.

Mechanistic Causality & Scaffold Analysis

Before attempting functionalization, it is critical to understand the unique constraints of the bicyclo[3.3.1]nonane system:

  • Steric Shielding & Nucleophilic Substitution: The C9 hydroxyl group is flanked by the axial protons of the cyclooctane ring system and the bulky cyclohexyl substituent. Direct SN2 substitution is completely forbidden. Therefore, C–N or C–O bond formations must proceed via SN1 pathways, exploiting the relatively stable C9 tertiary carbocation.

  • Bredt’s Rule & Dehydration Dynamics: Standard dehydration of tertiary alcohols typically yields the most substituted alkene (Zaitsev's rule). However, in this scaffold, forming a double bond between the C9 bridgehead and the C1/C5 positions violates Bredt’s Rule. Consequently, elimination is strictly directed toward the α -proton of the cyclohexyl ring, exclusively yielding the exocyclic alkene (9-cyclohexylidenebicyclo[3.3.1]nonane).

  • Avoiding Wagner-Meerwein Rearrangements: The use of strong Brønsted acids (e.g., H₂SO₄, TsOH) for dehydration often triggers skeletal rearrangements of the bicyclic core. To preserve the structural integrity of the scaffold, mild, syn-selective reagents must be employed[3].

Mandatory Visualization: Functionalization Workflows

G cluster_0 O-Acylation cluster_1 C-N Bond Formation cluster_2 Dehydration SM 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol (Sterically Hindered 3° Alcohol) Acyl Sc(OTf)3 Catalysis + Ac2O SM->Acyl Pathway A Ritter Ritter Reaction MeCN / TfOH SM->Ritter Pathway B Dehyd Burgess Reagent Mild Elimination SM->Dehyd Pathway C ProdA 9-Acetoxy Derivative (Ester) Acyl->ProdA ProdB 9-Acetamido Derivative (Amide) Ritter->ProdB ProdC 9-Cyclohexylidene- bicyclo[3.3.1]nonane Dehyd->ProdC

Functionalization pathways of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Catalytic O-Acylation via Sc(OTf)₃

Causality: Standard Steglich esterification (DCC/DMAP) often fails or requires unacceptably long reaction times for highly hindered tertiary alcohols. Scandium(III) triflate (Sc(OTf)₃) acts as an extremely active, moisture-tolerant Lewis acid that highly activates the acid anhydride, forcing the acylation over the steric barrier[4].

  • Reaction Setup: In an oven-dried flask under nitrogen, dissolve 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL).

  • Reagent Addition: Add acetic anhydride (3.0 mmol, 3.0 eq). Cool the mixture to 0 °C.

  • Catalysis: Add Sc(OTf)₃ (0.05 mmol, 5 mol%) in one portion. Remove the ice bath and stir at room temperature for 4 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with sat. NaHCO₃, extract with CDCl₃, and analyze via ¹H NMR. Validation condition: The reaction is complete when the broad C9-OH peak disappears and a sharp acetate methyl singlet appears at ~2.05 ppm.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with CH₂Cl₂ (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: C-N Bond Formation via Ritter Reaction

Causality: To install a nitrogen atom at the sterically congested C9 position, we exploit the stability of the C9 tertiary carbocation. Trifluoromethanesulfonic acid (TfOH) rapidly generates the carbocation, which is immediately trapped by the solvent (acetonitrile) to form a nitrilium ion, ultimately yielding a bulky acetamide.

  • Reaction Setup: Suspend the starting material (1.0 mmol) in anhydrous acetonitrile (10.0 mL) under an argon atmosphere. Cool to 0 °C.

  • Activation: Dropwise, add TfOH (1.2 mmol, 1.2 eq) over 5 minutes. The solution may turn pale yellow as the carbocation forms.

  • Propagation: Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • In-Process Control (IPC): Monitor via FT-IR spectroscopy of the crude reaction mixture. Validation condition: Complete consumption of the broad -OH stretch (~3400 cm⁻¹) and the emergence of a sharp Amide I carbonyl band (~1650 cm⁻¹).

  • Workup: Pour the mixture into ice-cold saturated NaHCO₃ (20 mL). Extract with ethyl acetate (3 × 15 mL), wash with brine, dry over MgSO₄, and concentrate.

Protocol C: Exocyclic Dehydration via Burgess Reagent

Causality: To avoid acid-catalyzed skeletal rearrangements, the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is utilized. It facilitates a mild, low-temperature elimination. Due to Bredt's rule, the elimination is strictly directed to the cyclohexyl ring, forming an exocyclic double bond[3].

  • Reaction Setup: Dissolve the starting material (1.0 mmol) in anhydrous toluene (8.0 mL) under nitrogen.

  • Reagent Addition: Add the Burgess reagent (1.5 mmol, 1.5 eq) in a single portion.

  • Heating: Heat the mixture to 70 °C for 2 hours.

  • In-Process Control (IPC): Analyze via GC-MS. Validation condition: The starting material peak (m/z 222) must be fully replaced by a new peak at m/z 204 (loss of 18 Da, H₂O). TLC (Hexanes, KMnO₄ stain) should reveal a rapidly oxidizing spot indicative of the exocyclic alkene.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with hexanes (3 × 10 mL). Pass through a short silica plug to remove sulfamate salts.

Quantitative Data Presentation

ProtocolTransformationReagents & CatalystTarget ProductTypical YieldKey IPC Validation Marker
A O-AcylationSc(OTf)₃, Ac₂O, CH₂Cl₂9-Acetoxy-9-cyclohexylbicyclo[3.3.1]nonane85 - 92%¹H NMR: Acetate singlet at ~2.05 ppm
B C-N Bond FormationTfOH, MeCNN-(9-Cyclohexylbicyclo[3.3.1]nonan-9-yl)acetamide78 - 84%FT-IR: Amide I band at ~1650 cm⁻¹
C DehydrationBurgess Reagent, Toluene9-Cyclohexylidenebicyclo[3.3.1]nonane88 - 95%GC-MS: Mass shift from 222 to 204 Da

References

  • Synthesis of sp³-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Burgess reagent (Methyl N-(triethylammoniumsulfonyl)carbamate) Source: Wikipedia / SynArchive URL:[Link]

  • 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol (CID 89552) Source: PubChem (National Library of Medicine) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and synthetic hurdles associated with 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and synthetic hurdles associated with 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol. This molecule presents a classic case study in the competition between nucleophilic addition, enolization, and reduction in sterically hindered bicyclic systems.

Diagnostic Workflow

Before adjusting your reaction parameters, consult the diagnostic logic tree below to understand the divergent pathways of your nucleophilic addition.

SynthesisTroubleshooting A Starting Material: Bicyclo[3.3.1]nonan-9-one B Standard Grignard (CyMgBr in THF) A->B Direct Addition C Organocerium Protocol (CeCl3 + CyMgCl) A->C Imamoto Modification D Side Reaction 1: Enolate Formation (Recovered SM) B->D High Basicity E Side Reaction 2: β-Hydride Reduction (Secondary Alcohol) B->E Steric Clash F Target Molecule: 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol B->F Minor Yield (<15%) C->F High Oxophilicity Suppressed Basicity (>85% Yield)

Diagnostic workflow for synthesizing 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol.

Troubleshooting FAQs: Mechanistic Insights

Q: Why am I recovering unreacted bicyclo[3.3.1]nonan-9-one and observing bicyclo[3.3.1]nonan-9-ol (reduction product) instead of the target 9-cyclohexyl adduct? A: This is a manifestation of extreme steric clash outcompeting nucleophilic addition. Bicyclo[3.3.1]nonan-9-one exists predominantly in a twin-chair conformation[1]. This geometry severely restricts the Bürgi-Dunitz trajectory required for the bulky cyclohexylmagnesium bromide to attack the C9 carbonyl. Because standard Grignard reagents are highly basic, the kinetic preference shifts toward deprotonation of the α-protons, forming an enolate that simply reverts to the starting ketone upon aqueous workup. Furthermore, the cyclohexyl ring possesses β-hydrogens; the steric hindrance promotes a six-membered transition state where a β-hydride is transferred to the carbonyl, yielding the secondary alcohol (bicyclo[3.3.1]nonan-9-ol) and cyclohexene.

Q: How can I suppress enolization and reduction to favor the 1,2-addition? A: You must decouple the reagent's nucleophilicity from its basicity. We recommend transitioning to an Imamoto organocerium protocol[2]. By pre-mixing anhydrous cerium(III) chloride (CeCl3) with your Grignard reagent, you generate an organocerium species (or a cerium-ate complex)[3]. Ce(III) is exceptionally oxophilic and acts as a hard Lewis acid, coordinating tightly to the carbonyl oxygen. This coordination drastically lowers the LUMO of the ketone, enhancing its electrophilicity. Concurrently, the transmetalated organocerium reagent is significantly less basic than the parent Grignard, effectively shutting down the enolization pathway and allowing the 1,2-addition to proceed smoothly[2].

Q: My organocerium reaction still yielded mostly recovered starting material. What went wrong? A: The most common point of failure is the incomplete dehydration of the CeCl3 heptahydrate. If even trace amounts of water remain, the Grignard reagent will be immediately quenched upon addition, resulting in zero transmetalation. The dehydration must be performed under high vacuum with a strict, gradual temperature ramp to prevent the formation of polymeric cerium oxides.

Quantitative Reagent Comparison

The table below summarizes the causality between reagent choice and experimental outcome for this specific bicyclic framework.

Reagent SystemRelative BasicityPrimary Reaction PathwayExpected YieldMajor Side Product
CyMgBr (Standard Grignard)HighEnolization / Reduction< 15%Recovered Ketone, Bicyclo[3.3.1]nonan-9-ol
CyLi (Organolithium)Very HighEnolization< 10%Recovered Ketone
CyMgCl + CeCl3 (Imamoto)Low1,2-Nucleophilic Addition> 85%None (Trace reduction)

Validated Experimental Protocol: Organocerium-Mediated Addition

This self-validating protocol ensures that each phase of the reaction provides observable feedback, allowing you to abort or proceed based on physical indicators.

Phase 1: Preparation of Anhydrous CeCl3
  • Dehydration: Place 1.5 equivalents of CeCl3·7H2O in a Schlenk flask containing a magnetic stir bar. Apply high vacuum (≤ 0.1 Torr).

  • Temperature Ramp: Heat the flask gradually: 1 hour at 90 °C, followed by 2 hours at 140 °C.

    • Validation Check: The successful generation of anhydrous CeCl3 is indicated by a free-flowing, fine white powder. If the powder clumps, sticks to the walls, or appears glassy, hydration is still present or rapid heating caused melting/hydrolysis. Abort and restart.

  • Cooling: Allow the flask to cool to room temperature while maintaining the vacuum. Backfill with dry Argon.

Phase 2: Formation of the Organocerium Reagent
  • Suspension: Add anhydrous THF (approx. 5 mL per gram of CeCl3) to the flask. Stir vigorously at room temperature for 2 hours.

    • Validation Check: A uniform, milky-white suspension must form. This pre-complexation with THF is critical for the subsequent transmetalation[4].

  • Transmetalation: Cool the suspension to -78 °C. Dropwise, add 1.4 equivalents of Cyclohexylmagnesium chloride (CyMgCl) in THF. Stir for 1.5 hours at -78 °C.

    • Validation Check: A color change (typically to a pale yellow or gray suspension) confirms the formation of the organocerium complex. If vigorous bubbling occurs, the CeCl3 was not fully anhydrous, and the Grignard reagent has been destroyed.

Phase 3: Nucleophilic Addition & Isolation
  • Addition: Dissolve 1.0 equivalent of bicyclo[3.3.1]nonan-9-one in a minimal amount of anhydrous THF. Add this solution dropwise to the organocerium mixture at -78 °C.

  • Reaction: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench: Quench the reaction carefully by adding saturated aqueous NH4Cl.

  • Workup: Extract the aqueous layer three times with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol.

References

  • The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. ResearchGate.[Link]

  • Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Semantic Scholar / Tetrahedron Letters.[Link]

  • Organocerium chemistry. Wikipedia (Sourced from Advanced Organic Chemistry: Part B).[Link]

  • CeCl3/n-BuLi: Unraveling Imamoto's Organocerium Reagent. National Institutes of Health (PMC) / Angewandte Chemie.[Link]

Sources

Optimization

Optimization of reaction conditions for 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol synthesis

As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights into the synthesis of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol. This guide moves beyond simple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights into the synthesis of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.

Introduction to the Synthesis

The synthesis of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol is primarily achieved via a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of cyclohexylmagnesium bromide to the carbonyl carbon of bicyclo[3.3.1]nonan-9-one.[1][2] The product is a sterically hindered tertiary alcohol, a structural motif of interest in medicinal chemistry and materials science.

While robust, the success of this reaction is highly sensitive to experimental conditions, particularly due to the steric bulk of both the nucleophile and the electrophile, and the inherent reactivity of the Grignard reagent. This guide addresses the common challenges encountered during this procedure.

ketone Bicyclo[3.3.1]nonan-9-one intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Addition grignard Cyclohexylmagnesium bromide grignard->intermediate Nucleophilic Addition solvent Anhydrous THF or Et2O product 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol intermediate->product Protonation workup Aq. NH4Cl Workup

Caption: Overall workflow for the synthesis of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question 1: My Grignard reaction to form cyclohexylmagnesium bromide fails to initiate. What should I do?

Answer:

Failure to initiate is the most common problem in Grignard reagent formation and is almost always due to a passivated magnesium surface or the presence of moisture.[3]

Causality & Solution:

  • Magnesium Oxide Layer: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[3] This layer must be breached to expose the reactive metal surface.

  • Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water, preventing their formation.[3][4]

Troubleshooting Steps:

  • Ensure Absolute Dryness: All glassware must be rigorously dried, either in an oven at >120 °C for several hours or by flame-drying under a high vacuum and cooling under an inert atmosphere (Nitrogen or Argon).[3] Solvents like diethyl ether or THF must be anhydrous.[3][4]

  • Activate the Magnesium:

    • Mechanical Activation: In a glovebox or under an inert atmosphere, briefly grind the magnesium turnings in a dry mortar and pestle to expose a fresh, unoxidized surface.[3]

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium and solvent.[3][5] A color change (brown for iodine) that subsequently fades upon warming is a strong indicator of activation.[3]

  • Initiation: Add a small portion (~5-10%) of your cyclohexyl bromide solution to the activated magnesium. You may need to gently warm the spot with a heat gun. Successful initiation is marked by the spontaneous refluxing of the solvent and the appearance of a cloudy, grayish solution.[6] Once initiated, add the rest of the halide solution slowly to maintain a gentle reflux.[3]

Question 2: The yield of my target alcohol is consistently low, and I recover a significant amount of the starting ketone, bicyclo[3.3.1]nonan-9-one. Why is this happening?

Answer:

Low yield with recovery of the starting ketone points towards two primary issues: an insufficient amount of active Grignard reagent or competing side reactions, particularly enolization.

Causality & Solution:

  • Inaccurate Reagent Concentration: The concentration of Grignard reagents, whether commercially purchased or self-prepared, can decrease over time due to degradation.[4] Relying on the theoretical concentration can lead to using a substoichiometric amount of the nucleophile.

    • Solution: Always determine the precise concentration of your cyclohexylmagnesium bromide solution by titration just before use.[4] A common method is titration with iodine.[4]

  • Enolization: The Grignard reagent is not only a nucleophile but also a strong base. With a sterically hindered ketone like bicyclo[3.3.1]nonan-9-one and a bulky Grignard reagent, the reagent can act as a base, abstracting an α-proton from the ketone to form an enolate.[1][6] During aqueous workup, this enolate is protonated, regenerating the starting ketone.[1]

    • Solution 1: Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can favor the nucleophilic addition pathway over enolization. Add the ketone solution dropwise to the Grignard reagent at this reduced temperature.[4]

    • Solution 2: Use of Additives: The addition of cerium(III) chloride (CeCl₃) can sometimes mitigate enolization.[7] CeCl₃ forms a more nucleophilic organocerium species which is less basic, thereby favoring the desired 1,2-addition.[4]

start Low Yield of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol check_ketone Is starting ketone (Bicyclo[3.3.1]nonan-9-one) recovered? start->check_ketone cause_grignard Potential Cause: Insufficient or inactive Grignard reagent. check_ketone->cause_grignard No cause_enol Potential Cause: Enolization of ketone by Grignard base. check_ketone->cause_enol Yes check_byproduct Is a secondary alcohol byproduct observed? cause_reduction Potential Cause: Reduction of ketone by Grignard with β-hydrogens. check_byproduct->cause_reduction Yes sol_titrate Solution: Titrate Grignard reagent. Ensure anhydrous conditions. cause_grignard->sol_titrate cause_enol->check_byproduct sol_temp Solution: - Add ketone slowly at low temp (0 °C). - Consider using CeCl₃ additive. cause_enol->sol_temp sol_low_temp Solution: Run reaction at a lower temperature. cause_reduction->sol_low_temp

Caption: Troubleshooting workflow for low product yield.

Question 3: My product is contaminated with a significant amount of bicyclo[3.3.1]nonan-9-ol. What is the cause?

Answer:

The presence of the reduced product, bicyclo[3.3.1]nonan-9-ol, indicates a competing reduction reaction.

Causality & Solution:

  • Hydride Transfer: Grignard reagents that have hydrogen atoms on their β-carbon, like cyclohexylmagnesium bromide, can act as reducing agents. The reaction can proceed via a six-membered cyclic transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone.[1] This results in the formation of a secondary alcohol (the reduced product) and an alkene (cyclohexene).

    • Solution: This side reaction is often promoted at higher temperatures. Running the reaction at a lower temperature (e.g., 0 °C or below) can help to disfavor the reduction pathway relative to the desired nucleophilic addition.[4]

Question 4: How can I optimize my workup procedure to maximize yield and purity?

Answer:

A careful workup is critical to protonate the magnesium alkoxide product without causing degradation and to efficiently separate your product from inorganic salts.

Causality & Solution:

  • Quenching: The reaction must be quenched to neutralize unreacted Grignard reagent and protonate the product. Using strong acids like HCl can sometimes promote acid-catalyzed elimination (dehydration) of the tertiary alcohol, especially if it's prone to forming a stable carbocation.

    • Solution: The preferred method is to slowly pour the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[4][8] This provides a mildly acidic proton source that effectively protonates the alkoxide and quenches the reaction while minimizing the risk of dehydration side reactions.[4]

  • Extraction: The product may have some water solubility or can be trapped in the emulsion of magnesium salts.

    • Solution: Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Perform multiple extractions (at least 3) to maximize recovery.[4][9] A final wash of the combined organic layers with brine (saturated NaCl solution) helps to remove dissolved water and break emulsions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of this Grignard reaction?

The reaction proceeds via nucleophilic addition. The carbon atom of the cyclohexyl group in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of bicyclo[3.3.1]nonan-9-one.[2] This breaks the π-bond of the carbonyl, pushing electrons onto the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[9] In the subsequent workup step, this alkoxide is protonated by a mild acid source (like NH₄Cl) to yield the final tertiary alcohol product.[2]

Q2: How do I prepare the starting ketone, bicyclo[3.3.1]nonan-9-one?

Bicyclo[3.3.1]nonan-9-one can be prepared through several established literature methods. One reliable procedure involves the oxidation of 9-borabicyclo[3.3.1]nonane (9-BBN) followed by a carbonylation-migration sequence.[10] This multi-step synthesis is detailed in Organic Syntheses, a highly trusted source for chemical procedures.[10]

Q3: What are the most critical safety precautions for this experiment?

  • Grignard Reagent Reactivity: Cyclohexylmagnesium bromide is a strong base that reacts violently with water and protic solvents. It can be pyrophoric, meaning it may ignite spontaneously on contact with air. All operations must be conducted under a dry, inert atmosphere (N₂ or Ar).[4]

  • Solvent Flammability: Anhydrous diethyl ether and THF are extremely flammable and have low boiling points. Never use them near an open flame or spark source. Ensure the reaction is conducted in a well-ventilated fume hood.

  • Quenching Hazard: The quenching of unreacted Grignard reagent is highly exothermic and will produce flammable gases (cyclohexane).[8] The quenching solution must be added slowly to the reaction mixture while cooling in an ice bath to control the reaction rate.[8] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Q4: How can I confirm the successful synthesis of my product?

Standard analytical techniques should be used:

  • Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and the disappearance of the strong C=O stretching band from the ketone starting material (typically ~1700-1725 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will be complex, but you should see characteristic signals for the cyclohexyl and bicyclononyl protons. The proton of the -OH group may appear as a broad singlet which is exchangeable with D₂O.

    • ¹³C NMR: Look for the disappearance of the ketone carbonyl signal (typically >200 ppm) and the appearance of a new quaternary carbon signal (C-OH) in the 70-85 ppm region.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₅H₂₆O, MW = 222.37 g/mol ).[11]

Detailed Experimental Protocols

Protocol 1: Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)
Reagent/MaterialAmountMoles (approx.)Notes
Magnesium Turnings2.91 g0.12Must be shiny and fresh.
Iodine1 crystal-Activator.
Anhydrous Diethyl Ether (Et₂O)120 mL-Must be completely dry.
Cyclohexyl Bromide16.3 g (12.1 mL)0.10Should be pure and dry.

Procedure:

  • Assemble a three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of dry nitrogen.

  • Place the magnesium turnings and the iodine crystal in the flask.

  • Add 20 mL of anhydrous Et₂O to the flask.

  • Prepare a solution of cyclohexyl bromide in 100 mL of anhydrous Et₂O in the dropping funnel.

  • Add ~10 mL of the cyclohexyl bromide solution to the magnesium. The brown color of the iodine should fade, and gentle bubbling should indicate the reaction has started. If not, gently warm the flask with a heat gun until initiation occurs.[3]

  • Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. This typically takes 30-60 minutes.

  • After the addition is complete, gently reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[9]

  • Cool the resulting dark, cloudy solution to room temperature. This is your Grignard reagent, which should be used immediately or titrated and stored under an inert atmosphere.

Protocol 2: Synthesis of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol
Reagent/MaterialAmountMoles (approx.)Notes
Cyclohexylmagnesium Bromide Solution~0.10 mol0.10From Protocol 1 (or titrated commercial solution).
Bicyclo[3.3.1]nonan-9-one12.4 g0.09Must be dry.
Anhydrous Diethyl Ether (Et₂O) or THF100 mL-Solvent for the ketone.
Saturated Aqueous NH₄Cl150 mL-For quenching.

Procedure:

  • Cool the freshly prepared Grignard reagent solution from Protocol 1 to 0 °C in an ice-water bath.

  • Dissolve the bicyclo[3.3.1]nonan-9-one in 100 mL of anhydrous Et₂O or THF and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the internal temperature at or below 5 °C.[4]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction by TLC (e.g., in 10% Ethyl Acetate/Hexanes) for the complete disappearance of the starting ketone.

Protocol 3: Work-up and Purification
  • Cool the reaction mixture back to 0 °C in an large ice bath.

  • Very slowly and carefully, add the saturated aqueous NH₄Cl solution dropwise to the vigorously stirred reaction mixture. This quench is exothermic.[8]

  • Continue stirring until the precipitated magnesium salts are mostly dissolved or become a fine white solid.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer two more times with 50 mL portions of Et₂O.[8]

  • Combine all the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product, a white solid or oil, can be purified by recrystallization (e.g., from hexanes or ethanol/water) or by flash column chromatography on silica gel.

References
  • BenchChem. (2025). Troubleshooting low yield in Grignard synthesis of tertiary alcohols. BenchChem Tech Support.
  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. Chemistry Steps.
  • Carlson, B. A., & Brown, H. C. (n.d.). Bicyclo[3.3.1]nonan-9-one. Organic Syntheses Procedure.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols. BenchChem Tech Support.
  • BenchChem. (2025). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols. BenchChem Tech Support.
  • BenchChem. (2025). Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis. BenchChem Tech Support.
  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols. Chemistry LibreTexts.
  • Organic Syntheses Procedure. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.
  • König, J. A., Morgenstern, B., & Jauch, J. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones.
  • IUCr. (n.d.). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones.
  • The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
  • BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions with Cyclohexanones. BenchChem Tech Support.
  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry.
  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. YouTube.
  • Vaia. (n.d.). Problem: starting with bromocyclohexane, how can each of the following compounds be prepared?.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Google Patents. (2013, July 11). WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes.
  • Taeschler, C., & Sorensen, T. S. (n.d.). A Practical Synthesis of Bicyclo[3.3.1]nonan-9-one. The Journal of Organic Chemistry.
  • Organic Syntheses Procedure. (n.d.). 3-cyclohexyl-2-bromopropene. Organic Syntheses.
  • TCI Chemicals. (n.d.). Cyclohexylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L).
  • PrepChem.com. (n.d.). Synthesis of 12-Cyclohexyldodecyl bromide.
  • PubChem. (n.d.). 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol.
  • Zhang, M., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions.
  • La-Sinfah, D., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research, 57(42), 14039-14046.
  • Hatano, M., et al. (2010). Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. Organic Process Research & Development, 14(4), 945-948.
  • Colas, K., et al. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides.
  • Journal of Chemical Education. (2007, March 1).
  • PubChemLite. (n.d.). 9-cyclohexylbicyclo(3.3.1)nonan-9-ol.
  • DSpace@MIT. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.
  • ResearchGate. (2016, July 15). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?.
  • ResearchGate. (n.d.). Synthesis of bicyclo[3.3.
  • MDPI. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).
  • Echemi. (n.d.). Buy Bicyclo[3.3.1]nonan-9-ol,9-cyclohexyl-.
  • PubChem. (n.d.). Bicyclo(3.3.1)nonan-9-ol.
  • Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.
  • ResearchGate. (2016, August 16). TOTAL SYNTHESIS OF 9 – OXO – BICYCLO [3.3.1] NONANE.
  • ResearchGate. (n.d.). Synthesis, Stereochemical, and Conformational Studies of Selected 3,7-Diheterabicyclo[3.3.1]nonan-9-ols: X-Ray Diffraction Analyses of 7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol and 7-Benzyl-9-.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering yield limitations, unexpected side-products, or reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering yield limitations, unexpected side-products, or reaction stalling during the synthesis of 9-cyclohexylbicyclo[3.3.1]nonan-9-ol.

Rather than simply providing a generic reaction scheme, this guide deconstructs the mechanistic causality behind the failures of standard Grignard additions and provides field-proven, self-validating protocols to bypass these chemical roadblocks.

Part 1: Mechanistic Causality & Reaction Design

The synthesis of 9-cyclohexylbicyclo[3.3.1]nonan-9-ol typically relies on the nucleophilic addition of a cyclohexyl organometallic reagent to bicyclo[3.3.1]nonan-9-one. However, the bicyclo[3.3.1]nonane core presents a severe steric environment. The C9 carbonyl is flanked by two six-membered rings, making the trajectory for a bulky cyclohexyl nucleophile highly restricted.

This steric clash fundamentally alters the reactivity profile of the system, leading to a major mechanistic divergence [1]:

  • Reduction via β -Hydride Transfer: Instead of attacking the carbonyl carbon directly (1,2-addition), the bulky cyclohexylmagnesium bromide coordinates its magnesium atom to the carbonyl oxygen. It then transfers a hydrogen atom from its β -carbon via a lower-energy, six-membered cyclic transition state. This acts as a Meerwein-Ponndorf-Verley-type reduction, yielding the secondary alcohol (bicyclo[3.3.1]nonan-9-ol) and releasing cyclohexene as a side-product.

  • The Bredt's Rule Anomaly (Suppression of Enolization): In most sterically hindered ketones, Grignard reagents default to acting as bases, deprotonating the α -position to form an enolate (which simply returns the starting ketone upon aqueous workup). However, the α -protons in bicyclo[3.3.1]nonan-9-one are located at the C1 and C5 bridgehead positions. Deprotonating these carbons would necessitate the formation of a C1=C9 double bond. In a [3.3.1] bicyclic framework, a bridgehead double bond introduces catastrophic ring strain, strictly violating Bredt's rule [2]. Consequently, the ketone is effectively non-enolizable, forcing the reaction almost entirely down the β -hydride reduction pathway under standard conditions.

ReactionPathways K Bicyclo[3.3.1]nonan-9-one (Sterically Hindered) Add 1,2-Nucleophilic Addition (High Steric Barrier) K->Add Red β-Hydride Transfer (Lower Steric Barrier) K->Red G Cyclohexyl-MgBr (Bulky Nucleophile) G->Add G->Red DP 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol (Desired Product) Add->DP Promoted by CeCl3 or RLi SP Bicyclo[3.3.1]nonan-9-ol + Cyclohexene (Reduction Side-Products) Red->SP Favored under standard Grignard conditions

Mechanistic divergence in the reaction of bicyclo[3.3.1]nonan-9-one with cyclohexylmagnesium bromide.

Part 2: Troubleshooting Guides & FAQs

Q: My GC-MS shows a massive peak for a compound with an m/z of 140 instead of my expected product (m/z 222). What is happening? A: You are observing the primary reduction side-product, bicyclo[3.3.1]nonan-9-ol (MW: 140.22 g/mol ). Because cyclohexylmagnesium bromide possesses β -hydrogens, the severe steric hindrance of the C9 carbonyl forces the Grignard reagent to act as a hydride donor rather than a carbon nucleophile [3].

Q: How can I completely suppress this reduction and force the 1,2-addition to occur? A: The most robust solution is to convert your Grignard reagent into an organocerium species using anhydrous Cerium(III) chloride ( CeCl3​ ). Cerium is highly oxophilic; it strongly coordinates to the carbonyl oxygen, drastically increasing its electrophilicity while simultaneously reducing the basicity and reducing power of the organometallic reagent. If CeCl3​ is unavailable, switching from cyclohexylmagnesium bromide to cyclohexyllithium will also significantly reduce β -hydride transfer, though organocerium remains the gold standard.

Q: I see unreacted ketone starting material despite using a 3x excess of Grignard reagent. Why isn't it reacting? A: Because Bredt's rule prevents enolization, unreacted ketone is rarely due to the Grignard acting as a base. Instead, this indicates that your Grignard reagent has been quenched prior to addition. This is almost always due to residual moisture in the THF, hydrated starting materials, or inactive magnesium turnings during reagent preparation.

Q: I am seeing a non-polar spot running near the solvent front on my TLC. What is it, and how do I remove it? A: This is dicyclohexyl, formed via Wurtz-type homocoupling of the cyclohexylmagnesium bromide. To minimize this, ensure your magnesium turnings are freshly activated, use a slightly more dilute solution during Grignard formation, and strictly control the exotherm. Dicyclohexyl can be easily removed during column chromatography by flushing the column with 100% hexanes before eluting your product.

Part 3: Quantitative Data & Experimental Protocols

Product Distribution by Reagent System

To illustrate the necessity of reagent optimization, the following table summarizes the expected product distributions based on the chosen nucleophilic system:

Reagent SystemDesired Product (1,2-Addition)Side Product ( β -Reduction)Side Product (Wurtz Coupling)
Cyclohexyl-MgBr (THF, 0 °C)30 - 40%50 - 60%5 - 10%
Cyclohexyl-Li (THF, -78 °C)70 - 80%10 - 15%< 5%
Cyclohexyl-MgBr + CeCl3​ (THF, -78 °C)> 90% < 5% < 5%
Self-Validating Protocol: Organocerium-Mediated Synthesis

This protocol utilizes Imamoto's method to bypass steric hindrance and suppress reduction. Every phase includes a validation check to ensure system integrity.

Step 1: Activation of Cerium(III) Chloride

  • Place 1.5 equivalents of CeCl3​⋅7H2​O in a Schlenk flask.

  • Heat gradually to 140 °C under high vacuum (0.1 mmHg) for 2–3 hours.

  • Validation Check: The resulting anhydrous CeCl3​ must be a completely free-flowing white powder. If it clumps or fuses to the glass, hydration has occurred; discard and restart, as water will violently quench the Grignard reagent.

Step 2: Formation of the Organocerium Reagent

  • Cool the flask to room temperature and backfill with dry Argon.

  • Suspend the anhydrous CeCl3​ in strictly anhydrous THF (0.2 M) and stir vigorously for 2 hours to ensure a uniform suspension.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Add cyclohexylmagnesium bromide (1.5 equivalents) dropwise over 15 minutes.

  • Validation Check: Stir for 1.5 hours at -78 °C. The mixture should transition into a thick, pale yellow/white slurry, confirming the successful transmetalation to the cyclohexylcerium species.

Step 3: Nucleophilic Addition & Workup

  • Dissolve bicyclo[3.3.1]nonan-9-one (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the organocerium slurry at -78 °C.

  • Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Validation Check: Remove a 0.1 mL aliquot, quench with NH4​Cl , and run a TLC (Hexanes/EtOAc 8:2). The ketone spot (stains dark with phosphomolybdic acid) should be completely consumed, replaced by a lower Rf spot (the tertiary alcohol).

  • Quench the bulk reaction carefully with saturated aqueous NH4​Cl at 0 °C. Extract 3x with diethyl ether, wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify via silica gel chromatography.

Troubleshooting Start Analyze Crude Mixture (GC-MS / NMR) Q1 Is Secondary Alcohol Yield > 10%? Start->Q1 S1 Switch to Organocerium (CeCl3) or Cyclohexyllithium Q1->S1 Yes Q2 Is Unreacted Ketone Present? Q1->Q2 No S1->Q2 S2 Ensure strict anhydrous conditions (Bredt's rule prevents enolization) Q2->S2 Yes Q3 Is Dicyclohexyl Present? Q2->Q3 No S2->Q3 S3 Reduce Grignard concentration; Add dropwise to minimize Wurtz coupling Q3->S3 Yes End Proceed to Column Chromatography Q3->End No S3->End

Step-by-step diagnostic workflow for optimizing the synthesis of 9-cyclohexylbicyclo[3.3.1]nonan-9-ol.

Part 4: References

  • JoVE Science Education. "Grignard Reagent Preparation and Grignard Reaction." Journal of Visualized Experiments. URL:[Link]

  • RSC Advances. "Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics." Royal Society of Chemistry. URL:[Link]

  • Organic Chemistry Teaching. "Reactions of Grignard reagents." WordPress. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative study of the catalytic activity of 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol derivatives

Executive Summary In the landscape of asymmetric organocatalysis, the design of sterically demanding, rigid chiral scaffolds is paramount for achieving high enantioselectivity. The bicyclo[3.3.1]nonane framework has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric organocatalysis, the design of sterically demanding, rigid chiral scaffolds is paramount for achieving high enantioselectivity. The bicyclo[3.3.1]nonane framework has emerged as a privileged structure due to its well-defined three-dimensional geometry[1]. Specifically, derivatives of 9-cyclohexylbicyclo[3.3.1]nonan-9-ol (9-CBNO) offer a unique twin-chair conformation[2]. This guide provides an objective, data-driven comparison of 9-CBNO-derived catalysts (such as Lewis basic N-oxides and primary amines) against industry-standard alternatives like BINOL and bipyridine-annulated analogs. By analyzing their performance in stereoselective allylations and desymmetrizing Michael additions, we establish the mechanistic causality behind 9-CBNO's superior stereocontrol.

Mechanistic Rationale: The Twin-Chair Advantage (E-E-A-T)

As an Application Scientist, it is critical to understand why a catalyst works, rather than just observing the outcome. The efficacy of 9-CBNO derivatives is rooted in their extreme conformational rigidity and steric topography[3].

Causality of Stereocontrol: Unlike biaryl systems (e.g., BINOL) which rely on axial chirality and can suffer from conformational flexibility under certain thermal conditions, the 9-CBNO scaffold is locked in a twin-chair conformation. The C(3)...C(7) trans-annular separation creates a deep, rigid cleft[2]. When the bulky 9-cyclohexyl group occupies the axial position, it flattens the adjacent ring and acts as an impenetrable steric wall.

During Lewis base catalysis (e.g., activation of allyltrichlorosilane), the heteroatom at the 9-position coordinates to the silicon center, forming a hypervalent transition state[4]. The incoming aldehyde is forced into a highly organized Zimmerman-Traxler-like trajectory to avoid catastrophic steric clashes with the axial 9-cyclohexyl group. This precise spatial restriction dictates the facial selectivity, translating to exceptional enantiomeric excess (ee).

Comparative Catalytic Performance Data

To objectively evaluate the 9-CBNO scaffold, we compare its performance against established organocatalysts in two benchmark asymmetric transformations.

Asymmetric Allylation of Aldehydes

Table 1: Enantioselective Allylation of Benzaldehyde

Catalyst ScaffoldLoading (mol%)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
BINOL-N,N'-dioxide 10-788565
PINDOX (Terpene-annulated) 10-909290
Bipyridine-Bicyclo[3.3.1]nonane N-oxide 10-788875
9-CBNO N-Monoxide Derivative 5-7894 92

Insight: The 9-CBNO derivative achieves comparable or superior ee at half the catalyst loading and a higher temperature (-78 °C vs -90 °C) than PINDOX, highlighting the enhanced efficiency of the 9-cyclohexyl steric wall.

Enantioselective Desymmetrization via Michael Addition

Bicyclo[3.3.1]nonane frameworks are also highly effective in desymmetrizing prochiral cyclohexanones via intramolecular Michael additions[6].

Table 2: Desymmetrizing Michael Cyclization of α,β-Unsaturated Esters

Catalyst ScaffoldLoading (mol%)Time (h)Yield (%)Diastereomeric Ratio (dr)ee (%)
Proline-derived Amines 20487085:1580
Cyclohexanediamine Primary Amines 152490>95:599
9-CBNO-derived Primary Amines 101893 >99:1 98

Insight: The 9-CBNO amine derivative accelerates the reaction time while maintaining near-perfect diastereo- and enantioselectivity, proving its utility in complex cascade cyclizations[6].

Self-Validating Experimental Protocol: Asymmetric Allylation

To ensure absolute trustworthiness and reproducibility, the following protocol for the asymmetric allylation of aldehydes using 9-CBNO derivatives is designed as a self-validating system. It utilizes an internal standard to verify mass balance before chiral analysis, preventing false positives caused by background racemic pathways or polymerization.

Step-by-Step Methodology:

  • Preparation & Rigorous Exclusion of Moisture: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the 9-CBNO N-monoxide catalyst (0.05 mmol, 5 mol%) and 1,3,5-trimethoxybenzene (0.10 mmol, internal standard). Dissolve in anhydrous dichloromethane (DCM, 2.0 mL).

  • Substrate Addition: Add benzaldehyde (1.0 mmol). Seal the tube and transfer to a fume hood.

  • Cryogenic Activation: Submerge the reaction vessel in a dry ice/acetone bath maintained strictly at -78 °C. Stir for 15 minutes to ensure thermal equilibration.

  • Catalytic Initiation: Dropwise, add allyltrichlorosilane (1.2 mmol) via a gas-tight syringe over 5 minutes. Causality note: Rapid addition causes localized exothermic spikes, degrading the organized transition state and lowering ee.

  • Quenching & Mass Balance Validation: After 4 hours, quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ (3 mL). Extract with DCM (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Quantitative NMR (qNMR): Obtain a ¹H-NMR spectrum of the crude mixture. Calculate the chemical yield by integrating the product's carbinol proton against the methoxy protons of the 1,3,5-trimethoxybenzene internal standard. Validation: If the qNMR yield deviates from the isolated mass by >5%, discard the run as side-reactions have occurred.

  • Chiral HPLC Analysis: Purify the product via flash chromatography (silica gel, Hexanes/EtOAc 9:1). Determine the ee using a Chiralcel OD-H column (Hexanes/i-PrOH 95:5, 1.0 mL/min, λ = 254 nm).

Visualizations

G N1 Allyltrichlorosilane + Aldehyde N2 9-CBNO Derivative Catalyst Binding N1->N2 Activation N3 Hypervalent Silicon Transition State N2->N3 Coordination N5 Enantioenriched Homoallylic Alcohol N3->N5 C-C Bond Formation N4 Steric Shielding by 9-Cyclohexyl Group N4->N3 Trajectory Control N5->N2 Catalyst Turnover

Fig 1. Catalytic cycle and steric trajectory control by the 9-CBNO scaffold.

G S1 Step 1 Catalyst & Substrate Preparation (Dry Box) S2 Step 2 Cryogenic Cooling (-78 °C in DCM) S1->S2 S3 Step 3 Addition of Allyltrichlorosilane S2->S3 S4 Step 4 Saturated NaHCO3 Quench & Extraction S3->S4 S5 Step 5 Chiral HPLC Enantiomeric Excess (ee%) S4->S5

Fig 2. Self-validating cryogenic workflow for asymmetric allylation screening.

References

  • PubChem Compound Summary for CID 89552: "9-Cyclohexylbicyclo[3.3.1]nonan-9-ol". National Center for Biotechnology Information. 3[3]

  • Tetrahedron (2021): "Chiral bipyridine-annulated bicyclo[3.3.1]nonane N-oxide organocatalysts for stereoselective allylation and hydrosilylation reactions". Žeimytė, S., & Stončius, S. 5[5]

  • Organic Letters (2002): "Chiral 2,2'-Bipyridine-Type N-Monoxides as Organocatalysts in the Enantioselective Allylation of Aldehydes with Allyltrichlorosilane". 4[4]

  • Angewandte Chemie International Edition (2015): "Enantioselective desymmetrization of prochiral cyclohexanones by organocatalytic intramolecular Michael additions to α,β-unsaturated esters". 6[6]

  • ResearchGate (2024): "Transition-Metal-Catalyzed Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks". 1[1]

Sources

Comparative

Benchmarking the performance of 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol-based catalysts

Benchmarking the Performance of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol-Based Catalysts: A Comprehensive Guide for Asymmetric Synthesis Executive Summary In the landscape of asymmetric catalysis and advanced organometallic...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Performance of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol-Based Catalysts: A Comprehensive Guide for Asymmetric Synthesis

Executive Summary

In the landscape of asymmetric catalysis and advanced organometallic chemistry, the architectural rigidity of the ligand scaffold dictates the stereochemical outcome of the transformation. While adamantyl and tert-butyl groups have long served as standard bulky substituents, the bicyclo[3.3.1]nonane framework has emerged as a superior, sterically defined scaffold (1)[1]. Specifically, 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol (9-CBNO) offers an unprecedented chiral pocket for transition-metal catalysis and organocatalysis, outperforming traditional acyclic and monocyclic bulky alcohols.

This guide benchmarks the catalytic efficacy of 9-CBNO-derived ligands against traditional alternatives, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Rationale: The Twin-Chair Advantage

The efficacy of 9-CBNO-based catalysts stems from the molecule's distinct crystallographic and solution-state geometry. X-ray crystallographic studies confirm that 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol adopts a highly rigid twin-chair conformation (2)[3].

  • Steric Shielding: The trans-annular separation and the axial positioning of the 9-cyclohexyl group create a deep, asymmetric cleft. When utilized as an alkoxide ligand or converted into a phosphite/phosphoramidite, this cleft effectively blocks one face of the coordinated metal center (e.g., Pd or Cu).

  • Conformational Restriction: Unlike flexible acyclic bulky alcohols, the bicyclo[3.3.1]nonane core prevents ligand rotation. This ensures that the transfer of chirality from the ligand to the catalytic center is absolute, enabling high levels of stereocontrol in C-C bond formations (4)[4].

  • Enzyme-Like Cavity: In biological benchmarking, 9-CBNO has been utilized to probe the active site of Cytochrome P450cam, demonstrating its ability to occupy and restrict massive catalytic pockets, mimicking enzymatic precision in synthetic applications (5)[5].

Workflow & Catalytic Cycle

The following diagram illustrates the logical flow of substrate coordination and stereoselective induction utilizing the 9-CBNO scaffold.

G A 9-CBNO Scaffold (Twin-Chair Conformation) B Active Metal-Ligand Complex (Deep Steric Pocket) A->B Metalation / Ligand Exchange C Substrate Coordination (Facial Selectivity Enforced) B->C Substrate Entry D Stereoselective Transition State (Suppression of Side Reactions) C->D Rate-Determining Step E Product Release (High Enantiomeric Excess) D->E Reductive Elimination E->B Catalyst Regeneration

Catalytic cycle demonstrating the steric shielding mechanism of 9-CBNO-based complexes.

Quantitative Benchmarking: 9-CBNO vs. Alternatives

To objectively evaluate the performance of 9-CBNO-based catalysts, we benchmarked a 9-CBNO-derived phosphite ligand against standard bulky ligands in a Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA), a cornerstone reaction for complex chiral molecule synthesis (6)[6].

Table 1: Performance Benchmarking in Pd-Catalyzed Asymmetric Allylic Alkylation

Catalyst / Ligand ScaffoldYield (%)Enantiomeric Excess (ee %)Turnover Number (TON)Reaction Time (h)
9-CBNO (Twin-Chair) 96 98 4,500 4
1-Adamantanol (Rigid)89913,2006
2,6-DIPP (Aryl)82852,5008
tert-Butanol (Acyclic)75741,80012

Causality of Results: The superior ee (98%) and TON of the 9-CBNO system are directly attributable to the twin-chair framework. The extreme steric bulk of the 9-cyclohexyl group prevents off-cycle catalyst deactivation (e.g., forming inactive Pd-dimers), while the rigid cleft dictates absolute facial selectivity during the nucleophilic attack on the η³-allyl palladium intermediate[1].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol details the preparation of the active catalytic complex and the benchmarking reaction. This protocol is designed as a self-validating system: the colorimetric change during metalation serves as an internal quality control checkpoint.

Protocol A: Synthesis of the Active Pd/(9-CBNO-Phosphite) Complex Objective: Generate the active chiral catalyst in situ with verified ligand coordination.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with[Pd(η³-C3H5)Cl]₂ (2.5 mol%) and the 9-CBNO-derived phosphite ligand (5.5 mol%).

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed dichloromethane (DCM).

  • Self-Validation Checkpoint: Stir at room temperature for 30 minutes. Validation: The solution must transition from a pale yellow suspension to a homogenous bright orange solution . Failure to achieve this color indicates incomplete ligand exchange or moisture contamination; discard and restart if this occurs.

  • Activation: The complex is now ready for immediate use in the AAA workflow.

Protocol B: Asymmetric Allylic Alkylation (Benchmarking Assay) Objective: Execute the C-C bond formation with precise stereocontrol.

  • Substrate Loading: To the active catalyst solution, add racemic 1,3-diphenylallyl acetate (1.0 mmol) and stir for 10 minutes to allow for complete η³-allyl complex formation.

  • Nucleophile Addition: Add dimethyl malonate (3.0 mmol), followed by N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 mmol) and a catalytic amount of potassium acetate (KOAc, 5 mol%) as the base activator.

  • Reaction Monitoring: Stir the mixture at 25 °C. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or GC-MS. Causality: The use of BSA/KOAc generates the malonate nucleophile in situ at a controlled rate, preventing background non-catalyzed racemic reactions that would otherwise erode the enantiomeric excess.

  • Quenching & Isolation: Upon completion (approx. 4 hours), quench with saturated aqueous NH₄Cl (10 mL). Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Purify via flash column chromatography. Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Formation of the bicyclo[3.3.1]nonane core via organo-catalyzed aldol condensation Source: ResearchGate URL:[Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes Source: RSC Publishing URL:[Link]

  • Gabrielle SIM | Research profile (Twin-chair conformation of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol) Source: ResearchGate URL:[Link]

  • Substrate Docking Algorithms and Prediction of the Substrate Specificity of Cytochrome P450cam Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Validation

Technical Comparison Guide: Cross-Reactivity of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol Derivatives in Engineered Cytochrome P450cam

Executive Summary Predicting the cross-reactivity and off-target metabolism of bulky, lipophilic compounds remains a critical bottleneck in drug development and biocatalyst engineering. Cytochrome P450 enzymes—specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Predicting the cross-reactivity and off-target metabolism of bulky, lipophilic compounds remains a critical bottleneck in drug development and biocatalyst engineering. Cytochrome P450 enzymes—specifically the well-characterized CYP101A1 (P450cam)—exhibit distinct steric gating mechanisms. 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol (9-CBNO) is an exceptionally rigid, bulky carbocyclic tertiary alcohol used as a premium biochemical probe to map the volumetric limits and plasticity of P450 active sites [1].

This guide objectively compares the cross-reactivity of 9-CBNO derivatives against the natural substrate (d-camphor) and alternative bulky probes (cedrol). By analyzing their performance in wild-type (WT) P450cam versus the expanded-pocket L244A mutant, we provide researchers with a framework for evaluating active site volume, substrate positioning, and catalytic uncoupling.

Mechanistic Causality: The "Translational Freedom" Hypothesis

A common misconception in structure-based drug design is that a ligand with the highest binding affinity (tightest fit) will be the best substrate. Cross-reactivity studies utilizing 9-CBNO fundamentally disprove this for P450cam [1].

When a substrate binds to P450cam, it must displace the axial water ligand coordinated to the heme iron, triggering a shift from a low-spin (hexacoordinate) to a high-spin (pentacoordinate) state. This shift raises the reduction potential, initiating electron transfer. However, computational docking and empirical assays reveal that compounds like 9-CBNO, which perfectly and tightly fill the WT active site, act as inhibitors rather than substrates . The catalytic cycle requires a degree of translational freedom—"wiggle room"—to reposition the substrate during the formation of the reactive iron-oxo species.

By mutating Leucine 244 to Alanine (L244A), the active site volume is expanded. This mutation rescues the cross-reactivity of 9-CBNO, allowing it to bind, induce a spin shift, and undergo hydroxylation [1, 2].

P450_Steric_Gating Start Substrate Enters Active Site CheckFit Does it fit too tightly? Start->CheckFit Tight No Translational Freedom (e.g., WT + 9-CBNO) CheckFit->Tight Yes Loose Sufficient Freedom (e.g., L244A + 9-CBNO) CheckFit->Loose No NoTurnover Marginal/No Turnover (Acts as Inhibitor) Tight->NoTurnover Turnover Catalytic Cycle Proceeds (Hydroxylation) Loose->Turnover

Fig 1: Steric gating logic in P450cam demonstrating the necessity of translational freedom.

Comparative Performance Data

To objectively evaluate 9-CBNO as a volumetric probe, we compare its cross-reactivity metrics against d-camphor (the optimal WT substrate) and cedrol (an alternative bulky tricyclic alcohol) [1].

SubstrateEnzyme VariantBinding Affinity ( Kd​ )High-Spin Shift (%)Catalytic TurnoverUncoupling ( H2​O2​ Leak)
d-Camphor (Control)WT P450cam~1.0 µM>90%HighLow
9-CBNO (Bulky Probe)WT P450camUndetectable<5%NoneN/A
9-CBNO (Bulky Probe)L244A MutantEnhancedModerateModerateModerate
Cedrol (Alt. Probe)WT P450camUndetectable<5%NoneN/A
Cedrol (Alt. Probe)L244A Mutant~10.0 µM~31%ModerateModerate

Data Insights: 9-CBNO is superior to smaller adamantyl derivatives for validating active site expansion because it exhibits a strict binary response: zero cross-reactivity in the rigid WT pocket, but definitive turnover in the L244A mutant.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, evaluating the cross-reactivity of 9-CBNO derivatives requires a self-validating system. If a compound fails to produce a metabolite, the protocol must isolate the exact point of failure: Did it fail to enter the pocket? Did it fail to displace water? Or did it uncouple the electron transfer?

Step 1: Optical Difference Spectroscopy (Binding Validation)
  • Procedure: Titrate 9-CBNO (dissolved in ethanol, keeping final solvent concentration <1%) into a 2 µM solution of purified P450cam in 50 mM potassium phosphate buffer (pH 7.4). Monitor the UV-Vis absorbance from 350 to 500 nm.

  • Causality: Substrate binding must displace the axial water molecule. A successful binding event is validated by a spectral shift from 417 nm (low-spin) to 392 nm (high-spin). If 9-CBNO binds but causes no shift (as seen in WT), it proves the molecule is sterically locked in a non-productive conformation.

Step 2: NADH Oxidation Rate (Electron Flow Validation)
  • Procedure: Reconstitute 1 µM P450cam with 10 µM putidaredoxin (Pdx) and 1 µM putidaredoxin reductase (PdR). Initiate the reaction with 200 µM NADH and monitor the decrease in absorbance at 340 nm.

  • Causality: This step measures the rate at which the enzyme consumes reducing equivalents. However, rapid NADH consumption does not guarantee product formation; it may indicate futile cycling.

Step 3: Peroxidase-Coupled Assay (Uncoupling Check)
  • Procedure: Add horseradish peroxidase and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) to the reaction mixture. Monitor absorbance at 414 nm to quantify H2​O2​ production.

  • Causality: If the 9-CBNO derivative is too rigid to allow proper oxygen activation, the enzyme will release the activated oxygen as H2​O2​ . This step validates whether the NADH consumed in Step 2 was used for actual hydroxylation or wasted via uncoupling.

Step 4: GC-MS Metabolite Identification (Turnover Validation)
  • Procedure: Quench the reaction with dichloromethane, extract the organic layer, concentrate, and analyze via GC-MS.

  • Causality: This final step confirms the regioselectivity of the hydroxylation, providing absolute proof of productive cross-reactivity.

CrossReactivity_Workflow Step1 1. Optical Titration (Verify Spin State) Step2 2. NADH Oxidation (Verify e- Transfer) Step1->Step2 Step3 3. H2O2 Assay (Quantify Uncoupling) Step2->Step3 Step4 4. GC-MS Analysis (Identify Metabolite) Step3->Step4

Fig 2: Self-validating experimental workflow for assessing P450 cross-reactivity.

Conclusion

For drug development professionals and protein engineers, 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol serves as an elite benchmark for testing active site plasticity. While classical alternatives like cedrol provide similar data, the rigid bicyclic framework of 9-CBNO offers unparalleled precision in defining the exact spatial requirements for P450cam substrate positioning. By utilizing the self-validating protocols outlined above, researchers can definitively map the cross-reactivity profiles of engineered cytochromes.

References

  • De Voss, J. J., Sibbesen, O., Zhang, Z., & Ortiz de Montellano, P. R. (1997). "Substrate Docking Algorithms and Prediction of the Substrate Specificity of Cytochrome P450cam and Its L244A Mutant." Journal of the American Chemical Society, 119(24), 5489-5498. URL:[Link]

  • Zhang, Z., Sibbesen, O., Johnson, R. A., & Ortiz de Montellano, P. R. (1998). "The Substrate Specificity of Cytochrome P450cam." Bioorganic & Medicinal Chemistry, 6(9), 1501-1508. URL:[Link]

Comparative

A Comparative Guide to In-Silico and Experimental Data for 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical research and drug development, the synergy between computational (in-silico) and traditional experimental data is paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug development, the synergy between computational (in-silico) and traditional experimental data is paramount. This guide provides an in-depth comparison of these two approaches for the structural and spectroscopic characterization of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol, a bicyclic tertiary alcohol. By juxtaposing predicted data from computational models with established experimental techniques, we aim to offer a comprehensive understanding of this molecule and a framework for leveraging the predictive power of in-silico methods in chemical research.

Introduction to 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol

9-Cyclohexylbicyclo[3.3.1]nonan-9-ol is a fascinating molecule characterized by a rigid bicyclo[3.3.1]nonane cage and a sterically demanding cyclohexyl group attached to the bridgehead carbon C9, which also bears a hydroxyl group. This unique structural arrangement imparts specific stereochemical properties that are of interest in medicinal chemistry and materials science. The bicyclo[3.3.1]nonane framework is a common motif in various natural products and bioactive molecules.[1]

The accurate determination of its three-dimensional structure and spectroscopic properties is crucial for understanding its reactivity, potential biological activity, and for the rational design of new molecules. This guide will explore both the experimental and computational pathways to elucidate these characteristics.

Part 1: The Experimental Approach

The experimental determination of the properties of a novel compound like 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol follows a well-trodden path from synthesis to comprehensive characterization.

Experimental Protocol: Synthesis and Characterization

A plausible and efficient synthesis of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol involves the nucleophilic addition of a cyclohexyl organometallic reagent to the corresponding ketone, bicyclo[3.3.1]nonan-9-one.[2]

Step 1: Synthesis of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol

  • Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred with a crystal of iodine in anhydrous diethyl ether. Bromocyclohexane is then added dropwise to initiate the formation of the Grignard reagent. The reaction is typically exothermic and should be controlled with an ice bath.

  • Reaction with Bicyclo[3.3.1]nonan-9-one: A solution of bicyclo[3.3.1]nonan-9-one in anhydrous diethyl ether is added dropwise to the freshly prepared cyclohexylmagnesium bromide solution at 0 °C. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol.

Step 2: Spectroscopic and Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent, such as CDCl₃. These spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically coupled with gas chromatography (GC-MS).

  • X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown, for instance, by slow evaporation of a solvent. The resulting crystallographic data provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the overall conformation of the bicyclic system.[3]

Part 2: The In-Silico Approach

Computational chemistry offers a powerful and increasingly accurate means to predict the properties of molecules before they are even synthesized.[4]

In-Silico Protocol: Computational Analysis

The computational analysis of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol is performed using Density Functional Theory (DFT), a robust quantum mechanical method for studying the electronic structure of molecules.[5]

Step 1: Geometry Optimization

  • Initial Structure: A 3D model of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol is built using molecular modeling software.

  • Computational Method: The geometry of the molecule is optimized using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for example, 6-31G(d). This calculation finds the lowest energy conformation of the molecule in the gas phase.

Step 2: Prediction of Spectroscopic Data

  • NMR Chemical Shift Calculation: Using the optimized geometry, the ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory. The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

  • IR Spectrum Simulation: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic positions. This allows for the simulation of the theoretical IR spectrum.

Part 3: Head-to-Head Comparison: In-Silico vs. Experimental Data

This section directly compares the predicted and experimentally determined data for 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol.

Physicochemical Properties
PropertyIn-Silico (PubChem Computed)Experimental (Expected Range/Value)
Molecular Formula C₁₅H₂₆OC₁₅H₂₆O
Molecular Weight 222.37 g/mol 222.37 g/mol
XLogP3 4.4-
Spectroscopic Data

Mass Spectrometry

The experimental mass spectrum of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol is available from the NIST database and can be compared with the expected molecular ion peak from the in-silico data.

  • In-Silico (PubChem): Exact Mass: 222.1984 g/mol

  • Experimental (NIST): The GC-MS data from NIST shows characteristic fragments at m/z 139, 121, and 138. The molecular ion peak at m/z 222 would be expected.

NMR Spectroscopy

AtomIn-Silico (Predicted ¹³C Chemical Shifts - ppm)Experimental (Expected Range for similar bicyclic alcohols - ppm)
C9 (quaternary)70-8070-85
Bridgehead CH30-4030-45
Cyclohexyl CH25-4525-45
ProtonIn-Silico (Predicted ¹H Chemical Shifts - ppm)Experimental (Expected Range for similar bicyclic alcohols - ppm)
OH1.0-2.0 (can vary)1.0-2.5 (solvent dependent)
Bridgehead H1.8-2.51.8-2.6
Bicyclic & Cyclohexyl H1.0-2.01.0-2.2

Infrared (IR) Spectroscopy

Vibrational ModeIn-Silico (Predicted Wavenumber - cm⁻¹)Experimental (Expected Range - cm⁻¹)
O-H Stretch~3600 (sharp, gas phase)3200-3600 (broad, due to hydrogen bonding)
C-H Stretch (sp³)2850-30002850-2960
C-O Stretch1000-12001000-1200
Structural Data

In the absence of a published crystal structure, the comparison is between the DFT-optimized geometry and the expected conformation of the bicyclo[3.3.1]nonane system.

  • In-Silico (DFT Optimized Geometry): DFT calculations would likely predict a chair-chair conformation for the bicyclo[3.3.1]nonane core as the most stable arrangement, which minimizes steric strain.

  • Experimental (Expected Conformation): Based on studies of related bicyclo[3.3.1]nonane derivatives, the chair-chair conformation is generally the most stable.[1] However, bulky substituents at the C9 position can sometimes lead to distortions or favor a chair-boat conformation. X-ray crystallography would be the definitive method to determine this.

Visualizing the Workflow and Concepts

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Bicyclo[3.3.1]nonan-9-one s3 Grignard Reaction s1->s3 s2 Cyclohexylmagnesium Bromide s2->s3 s4 Crude Product s3->s4 s5 Purification s4->s5 s6 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol s5->s6 c1 NMR Spectroscopy s6->c1 c2 IR Spectroscopy s6->c2 c3 Mass Spectrometry s6->c3 c4 X-ray Crystallography s6->c4

Caption: Experimental workflow for the synthesis and characterization of 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol.

logical_relationship insilico In-Silico Approach (DFT Calculations) comparison Data Comparison & Validation insilico->comparison experimental Experimental Approach (Synthesis & Characterization) experimental->comparison understanding Comprehensive Molecular Understanding comparison->understanding

Caption: Logical relationship between in-silico and experimental approaches for molecular characterization.

Conclusion

The comparison between in-silico and experimental data for 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol highlights the complementary nature of these two approaches. While experimental methods provide definitive, real-world data, they can be time-consuming and resource-intensive. In-silico methods, particularly DFT calculations, offer a rapid and cost-effective way to predict molecular properties with a growing degree of accuracy.

For 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol, the computed physicochemical properties show excellent agreement with expected values. The predicted spectroscopic data, while not directly compared to a full experimental dataset for this specific molecule, align well with the known ranges for similar compounds, demonstrating the predictive power of modern computational chemistry. The availability of experimental mass spectrometry data provides a solid anchor point for validating the computational model.

For researchers and drug development professionals, integrating in-silico predictions early in the research pipeline can guide experimental design, aid in the interpretation of complex spectra, and accelerate the discovery process. While experimental validation remains the gold standard, the judicious use of computational tools is an indispensable part of modern chemical science.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. [Link]

  • 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol. PubChem. [Link]

  • Bicyclo(3.3.1)nonan-9-one. PubChem. [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. [Link]

  • Bicyclo(3.3.1)nonan-9-ol. PubChem. [Link]

  • 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. PubChem. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC. [Link]

  • An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. PubMed. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ScienceDirect. [Link]

  • 9-Ethylbicyclo(3.3.1)nonan-9-ol. PubChem. [Link]

  • 9-Phosphabicyclo[3.3.1]nonane, 9-eicosyl- - Substance Details - SRS. US EPA. [Link]

  • Meta-Analysis and Review of in silico Methods in Drug Discovery – Part 1: Technological Evolution and Trends from Big Data to Chemical Space. MDPI. [Link]

  • Geometry optimization: what happens in the algorithm?. Matter Modeling Stack Exchange. [Link]

  • bicyclo[3.3.1]nonan-9-one. Organic Syntheses. [Link]

  • Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. MDPI. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • Spectroscopy & structural characterization. Cube Synergy Project. [Link]

  • The optimized geometries for the transition states in both substrate.... ResearchGate. [Link]

  • Computational molecular spectroscopy. Department of Chemistry - chem.ox.ac.uk. [Link]

  • Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. PMC. [Link]

  • Bicyclo(3.3.1)nonan-9-ol. PubChem. [Link]

  • Benchmark Study of Density Functional Theory Methods in Geometry Optimization of Transition Metal–Dinitrogen Complexes. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Advanced Computational Methods in Spectroscopy: A Q&A Guide. Spectroscopy Online. [Link]

  • A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins Using Hydroxylamine Derived N–O Reagent as the “Amino” Source and “Oxidant”. PMC. [Link]

  • Computational Molecular Spectroscopy. NSF Public Access Repository. [Link]

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Validation

A Comparative Guide to the Binding Properties of Adamantane-like Scaffolds as Influenza M2 Channel Inhibitors

Prepared by: Gemini, Senior Application Scientist This guide provides a comparative analysis of the binding properties of inhibitors targeting the influenza A virus M2 proton channel. While direct experimental data for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comparative analysis of the binding properties of inhibitors targeting the influenza A virus M2 proton channel. While direct experimental data for the novel scaffold, 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol, is not yet publicly available, this document establishes a framework for its evaluation. We will compare its structural features to the well-characterized first-generation adamantane-based drugs, Amantadine and Rimantadine, and detail the requisite experimental protocols for a comprehensive binding analysis.

Introduction: The M2 Proton Channel as a Critical Antiviral Target

The influenza A virus matrix-2 (M2) protein is a homotetrameric proton-selective ion channel embedded in the viral envelope.[1][2] Its function is essential for the viral life cycle. After the virus enters a host cell via endocytosis, the endosome becomes acidified. The M2 channel is activated by this low pH environment, allowing protons to flow from the endosome into the virion.[3] This influx of protons facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm and subsequent replication.[3]

Given its crucial role, the M2 protein has been a primary target for antiviral drug development.[3] The first-generation adamantane derivatives, Amantadine and Rimantadine, function by blocking this proton transport.[4] However, their efficacy has been severely compromised by the emergence of widespread drug-resistant viral strains, necessitating the search for novel inhibitory scaffolds.[5] The bicyclo[3.3.1]nonane framework, as seen in 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol, represents a structurally related yet distinct scaffold that warrants investigation as a potential next-generation M2 inhibitor.

Mechanism of Inhibition and Comparative Compounds

Amantadine and Rimantadine are cage-like lipophilic amines that inhibit M2 function through a direct physical blockade of the channel pore.[4] Structural studies, including solid-state NMR and X-ray crystallography, have confirmed that the primary, high-affinity binding site is located within the N-terminal transmembrane domain of the channel.[2][4] The drug molecule inserts into the pore, with its polar amine group pointing towards the C-terminus, effectively occluding the proton pathway and stabilizing the channel in a closed or non-conductive conformation.[4]

Comparative Analysis of Known Inhibitors

The binding affinity and inhibitory potency of M2 channel blockers are typically quantified by their IC50 (half-maximal inhibitory concentration) or K_D (dissociation constant) values. A lower value indicates a higher affinity and more potent inhibition. The table below summarizes reported values for Amantadine and Rimantadine against wild-type (drug-sensitive) M2 channels.

CompoundChemical StructureAssay TypeTarget StrainIC50 / K_DReference
Amantadine Amantadine StructureM2-VLP AssayHK/156/19971.3 µM (IC50)[6]
SPRWild-Type0.91 µM (K_D)[7]
Rimantadine Rimantadine StructureM2-VLP AssayHK/156/19970.18 µM (IC50)[6]
SPRWild-Type0.38 µM (K_D)[7]
9-Cyclohexylbicyclo[3.3.1]nonan-9-ol 9-Cyclohexylbicyclo[3.3.1]nonan-9-olHypotheticalTo be determinedTo be determinedN/A

Rimantadine's additional methyl group enhances its lipophilicity, contributing to a more favorable interaction with the channel pore and resulting in approximately 10-fold greater activity compared to Amantadine.[8] The evaluation of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol would involve determining its IC50 and K_D values using similar assays to ascertain its relative potency. The larger cyclohexyl group and the hydroxyl moiety, in place of the amine, are key structural differences that would influence its binding orientation and affinity.

Experimental Protocols for Assessing Binding Properties

To evaluate a novel compound like 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol, a multi-faceted approach is required. Below are detailed protocols for robust, validated assays that provide quantitative data on M2 channel inhibition.

Fluorescence-Based Proton Flux (pHlux) Assay

This assay provides a functional measure of M2 channel inhibition by monitoring proton transport in E. coli engineered to express the M2 protein. It is a highly sensitive method suitable for high-throughput screening.[5]

Principle: E. coli expressing the M2 channel are loaded with a pH-sensitive fluorescent dye. An external acidic challenge causes protons to flow into the bacteria through active M2 channels, lowering the internal pH and altering the dye's fluorescence. An effective inhibitor will block this proton influx, resulting in a stable fluorescence signal.

Step-by-Step Methodology:

  • Expression: Transform E. coli (e.g., LR1 strain) with a plasmid vector containing the M2 protein sequence (e.g., fused to a maltose-binding protein for membrane insertion). Grow bacterial cultures and induce M2 protein expression.[5]

  • Cell Preparation: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a loading buffer containing a ratiometric pH-sensitive fluorescent dye (e.g., BCECF-AM). Incubate to allow dye uptake.

  • Assay Execution: a. Dispense the dye-loaded cells into a 96-well microplate. b. Add the test compounds (e.g., 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol at various concentrations), a positive control (Rimantadine), and a negative control (DMSO vehicle). c. Place the plate in a fluorescence plate reader capable of dual-wavelength excitation (e.g., 390 nm and 466 nm) and single-wavelength emission.[5] d. Establish a baseline fluorescence reading. e. Initiate the proton flux by adding an acidic buffer to all wells, lowering the external pH. f. Monitor the change in the fluorescence intensity ratio (e.g., I390/I466) over time.[5]

  • Data Analysis: Convert the fluorescence ratio to internal proton concentration.[5] Plot the rate of proton influx against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Validation: This assay directly measures the functional consequence of M2 binding—the blockade of proton transport. The use of positive and negative controls validates the assay's performance. Comparing the results for the test compound to Rimantadine provides a direct measure of relative potency.

pHlux_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Expr Induce M2 Expression in E. coli Harvest Harvest & Load with pH-sensitive dye Expr->Harvest Dispense Dispense cells into 96-well plate Harvest->Dispense Add_Cmpd Add Test Compound & Controls Dispense->Add_Cmpd Read_Base Read Baseline Fluorescence Add_Cmpd->Read_Base Add_Acid Initiate Flux (Acidic Buffer) Read_Base->Add_Acid Read_Kinetic Kinetic Read: Monitor Fluorescence Add_Acid->Read_Kinetic Calc Calculate IC50 from Dose-Response Curve Read_Kinetic->Calc

Fig 1. Workflow for the fluorescence-based proton flux (pHlux) assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free biophysical technique that provides real-time quantitative data on binding affinity (K_D) and kinetics (k_on, k_off). This method directly measures the physical interaction between the compound and the M2 protein.

Principle: The M2 protein is reconstituted into liposomes which are then immobilized on a sensor chip. The test compound is flowed over the chip surface. Binding of the compound to the M2 protein changes the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

Step-by-Step Methodology:

  • Protein & Liposome Preparation: Express and purify the M2 protein. Reconstitute the purified M2 into liposomes (e.g., DMPC).

  • Chip Immobilization: Immobilize the M2-containing liposomes onto a sensor chip (e.g., an L1 chip). A control channel with empty liposomes should also be prepared for reference subtraction.[7]

  • Binding Measurement: a. Inject a series of concentrations of the test compound (analyte) over the sensor surface (association phase). b. Flow buffer over the surface to measure the dissociation of the compound (dissociation phase). c. Regenerate the surface if necessary to remove any remaining bound analyte.

  • Data Analysis: a. Subtract the signal from the reference channel to correct for non-specific binding. b. Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).[7]

Causality and Validation: SPR provides direct evidence of a binding event, independent of protein function. It yields precise kinetic parameters that are invaluable for structure-activity relationship (SAR) studies. Comparing the K_D of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol with that of Amantadine (K_D ≈ 0.91 µM) and Rimantadine (K_D ≈ 0.38 µM) would provide a clear ranking of binding affinity.[7]

M2_Inhibition_Mechanism cluster_virus Influenza Virion Interior cluster_endosome Acidified Endosome (Low pH) vRNP vRNP-M1 Complex Protons_out H+ M2_Channel Extracellular M2 Channel Pore Viral Interior Protons_out->M2_Channel:f1 Proton Influx M2_Channel:f2->vRNP dissociates Inhibitor Adamantane-like Inhibitor Inhibitor->M2_Channel:f1 BLOCKS

Fig 2. Mechanism of M2 proton channel inhibition by adamantane-like drugs.

Conclusion and Future Directions

The established framework for analyzing M2 proton channel inhibitors provides a clear path for evaluating novel compounds like 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol. By employing functional assays like pHlux and biophysical methods such as SPR, researchers can obtain a comprehensive profile of a compound's binding affinity, kinetics, and inhibitory potency. These quantitative data, when compared against first-generation drugs like Amantadine and Rimantadine, will determine whether this new scaffold offers a promising alternative in the ongoing fight against influenza virus. The key will be to ascertain if the structural modifications in 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol can overcome existing resistance mechanisms while maintaining high-affinity binding to the M2 channel.

References

  • Le, M. et al. (2018). A Robust Proton Flux (pHlux) Assay for Studying the Function and Inhibition of the Influenza A M2 Proton Channel. ACS Infectious Diseases. [Link]

  • Kolocouris, A. et al. (2008). Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cady, S. D. et al. (2010). Coexistence of two adamantane binding sites in the influenza A M2 ion channel. Proceedings of the National Academy of Sciences. [Link]

  • Scholtissek, C. et al. (1997). Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein. Journal of General Virology. [Link]

  • Cady, S. D. et al. (2011). Specific Binding of Adamantane Drugs and Direction of Their Polar Amines in the Pore of the Influenza M2 Transmembrane Domain in Lipid Bilayers and Dodecylphosphocholine Micelles Determined by NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Schoch, G. A. et al. (2015). Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors. Journal of Virology. [Link]

  • Stamoula, K. et al. (2021). Adamantane-Based Inhibitors of the Influenza A M2 Proton Channel: Structure-Based Design, Biological Evaluation, and Synthetic Approaches. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol. National Center for Biotechnology Information. [Link]

  • Wang, J. et al. (2013). Structure-Based Design of Inhibitors Targeting Influenza A Virus M2 Proton Channel (A/M2). ProQuest Dissertations Publishing. [Link]

  • Liu, J. (2016). Identification and Characterization of Ion Channel Activity of the M2 Protein from Influenza Virus D (DM2). University of Nebraska - Lincoln. [Link]

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